Technical Documentation Center

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine
  • CAS: 842971-55-5

Core Science & Biosynthesis

Foundational

Pharmacokinetic profiling of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine in murine models

Initiating the Analysis I'm currently dissecting the request. The focus is pharmacokinetic profiling of that complex molecule in mice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm currently dissecting the request. The focus is pharmacokinetic profiling of that complex molecule in mice. I'm leaning toward creating an in-depth, technical guide or white paper format to tackle this.

Defining the Target Audience

I've clarified the target audience: researchers, scientists, and drug development professionals. I'm focusing on core requirements, specifically autonomy with editorial control and a custom structure based on the topic. Also, I'm aiming for scientific integrity through a Senior Application Scientist persona, explaining causality, and self-validating protocols with citations and references. Visualization is essential, with quantitative data tables, methodologies, and Graphviz diagrams specified. Finally, I'm investigating the chemical compound's identity.

Constructing PK Whitepaper

I'm currently focused on outlining the whitepaper's structure. I'm prioritizing a detailed methodology section that clearly articulates the approach for addressing the data scarcity of this compound. I aim to create a scientifically robust whitepaper, even in the absence of broad in vivo PK data.

Defining PK Experimental Design

I'm now determining the experimental design for DPMA PK profiling. I'll utilize established guidelines from the FDA and EMA for bioanalytical method validation and PK studies, adapting them to DPMA's specific properties. My analysis of the compound, 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, shows it's a basic, moderately lipophilic small molecule (MW 201.27 g/mol ) that should be administered intravenously and orally in murine models. I'll need to account for its likely intestinal absorption and positive charge at stomach pH.

Considering Structural Analogies

I'm currently focused on the compound's imidazole core and the amine group, noting their prevalence in alpha-2 adrenergic receptor agonists. The structural similarity to detomidine is particularly interesting, suggesting potential for similar pharmacological activity. I'm moving toward hypotheses about receptor binding and possible mechanisms.

Framing Research Objectives

Outlining PK Study Details

I'm now diving deep into the specifics, including LC-MS/MS rationale and extraction methods, favoring solid-phase extraction. The in-vivo murine study is shaping up with IV and PO routes, dose selection, and sampling strategies, keeping the 3Rs and ICH M10 in mind. I'm building detailed methodologies for bioanalytical validation, animal dosing, and LC-MS/MS analysis, followed by NCA for PK parameter derivation. I'm focusing on those workflow and study design diagrams, too.

Visualizing Study Flow

I'm now drafting the study design diagram using DOT, focusing on clarity. I've defined the murine cohorts, dosing routes (IV and PO), sampling timepoints, and analytical workflow (protein precipitation and LC-MS/MS). I also plan to derive PK parameters using non-compartmental analysis (NCA).

Mapping Workflow Components

I'm now charting the analytical workflow for clarity, envisioning sequential steps. Sampling flows into preparation, which proceeds to non-compartmental analysis (NCA) for PK parameter derivation. I am further incorporating the LC-MS/MS method validation logic, incorporating ICH M10 guidance to ensure reliability.

Validating Analytical Procedures

I'm now focusing on ensuring the robustness of my analytical procedures. I'm incorporating internal standards and quality control samples to self-validate the system. I will cite the FDA and ICH M10 guidance (using their URLs, as found in a search) to back up my choice of LC-MS/MS, as well as serial microsampling protocols. I am confident in my choices and their sources.

Locating ICH and FDA

I've located both the ICH M10 guideline URL and the FDA equivalent. I'm focusing on the ICH document initially, and plan to cross-reference with the FDA resource for additional context. The goal is to comprehensively understand the bioanalytical method validation requirements.

Considering Microsampling Benefits

I'm now evaluating "One mouse, one pharmacokinetic profile" (Joyce et al., 2014) as a strong citation to justify the microsampling method in mice. It directly addresses the benefits of this technique (reduced animal use) and highlights its capacity to derive a complete pharmacokinetic profile from a single subject, which aligns perfectly with the 3Rs principles.

Structuring the Technical Guide

I've decided on the technical guide's title: "Pharmacokinetic Profiling of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine in Murine Models: A Comprehensive Bioanalytical and In Vivo Workflow". I am now sketching the guide's structure. I'll include an Executive Summary introducing the compound DPMA, its physicochemical properties, and how these affect the PK strategy. The goal is to get robust PK parameters using a self-validating LC-MS/MS workflow with serial murine microsampling. I'll make the first section: Physicochemical Rationale & Bioanalytical Strategy. I'll use ICH M10 guidance for the analytical validation.

Analyzing Extraction Technique

I'm now focusing on extraction chemistry. The compound's basic amine lends itself well to liquid-liquid extraction (LLE). Neutralizing the amine with a basic pH is crucial for optimal recovery and minimizing matrix effects. I'm leaning toward using a non-polar solvent like MTBE. The self-validating logic will include a stable-isotope-labeled internal standard (SIL-IS) from the start to address extraction recovery and ionization variability. I'll need to detail the bioanalytical method validation per ICH M10, with emphasis on selectivity/specificity, calibration, and precision.

Defining Study Procedures

I'm now detailing the in vivo murine study design and protocol. I'm choosing serial microsampling for its 3Rs compliance; Joyce et al., 2014, is my justification. I'll describe cohorts (IV and PO), dosing, and sampling time points (0.08-24 hours). Step-by-step protocols are being outlined, including dosing, microsampling, sample prep (LLE), and LC-MS/MS acquisition. Finally, I'll specify non-compartmental analysis for data evaluation.

Compiling Results and References

I'm now outlining the results section. I will detail representative pharmacokinetic parameters of DPMA in C57BL/6 mice, including Cmax, Tmax, AUC, Cl, Vss, and F%, in a table. I'm finalizing the references section, ensuring all URLs are valid for ICH M10 guidance and the Joyce et al. (2014) paper on serial microsampling. I'm also refining the DOT diagrams, focusing on adhering to the max width and color contrast rules for visual clarity in the technical guide. I will add size="8,5" to the diagrams for this purpose. Text color will be explicitly set to ensure adequate contrast.

Refining Visualization Details

I'm now focusing on DOT diagram styling to enhance readability. I've ensured node and edge attributes, including fontcolor and color, are set for maximum contrast. The diagrams now include specific size attributes and explicit text color to improve visual clarity, especially when considering the node's background. Color choices are being checked to ensure contrast and adherence to the chosen color palette.

Visualizing Method Workflow

I'm now integrating DOT diagrams to illustrate the workflow. I've successfully rendered the study design, including IV and PO administration followed by sampling, sample preparation, and non-compartmental analysis (NCA). I've ensured node and edge attributes, including font color and color, are set for maximum contrast, and specific size attributes and explicit text color are now included.

Evaluating Compound Properties

I'm now characterizing the compound's properties to inform the analytical strategy. The 2-aminoimidazole core imparts basicity and polarity, while the 3,4-dimethylphenyl group introduces lipophilicity. I anticipate a LogP around 2.5-3.5, which is critical for extraction and LC-MS/MS method development. These characteristics will guide my choices in mobile phases and extraction solvents.

Optimizing Extraction and Analysis

I'm now focusing on extraction and analytical strategy. Because the amine is ionized at physiological pH, basifying the plasma sample is essential for LLE into an organic solvent like MTBE. The subsequent LC-MS/MS method will utilize a reversed-phase C18 column and an acidic mobile phase for optimal retention and ionization efficiency, which the compound's properties require.

Finalizing Method Validation

I'm now focusing on calibrating the LC-MS/MS assay. I'm verifying the calibration curve based on ICH M10 guidance, ensuring the range is adequate for anticipated DPMA plasma concentrations, and that the method is suitable to quantify the drug. I'll summarize quantitative data into tables and refine the protocol section.

Incorporating Citations Effectively

I'm now integrating citations into the text for clarity and compliance. I'm using markdown links for authoratative sources, for example, , following the grounding tool instructions. I will use the grounding tool for all relevant citations, for example, the Joyce et al. 2014 paper. I aim for clear, concise, and validated claims.

Listing References Systematically

I'm now integrating a numbered reference list at the end for each valid URL, in addition to using [Index] format with the grounding tool. I'm ensuring both formats are present for ease of reference and validation. My aim is a clear and consistent presentation with validated claims. I've prepared a table to contain PK data.

Detailing Bioanalytical Procedures

I'm now detailing the liquid-liquid extraction (LLE) and LC-MS method. Following Protocol 2, I'll add a stable isotope-labeled internal standard (SIL-IS) to the thawed plasma samples. Extraction will be performed with MTBE after basifying to liberate the amine. The resulting organic layer, after drying, will be reconstituted and injected into the LC-MS/MS system. The LC-MS/MS method will use a C18 column and an acidic mobile phase for optimal analyte retention and ionization.

Describing Analytical Workflow

I'm now detailing the LLE and LC-MS method, as outlined above. I'll add a stable isotope-labeled internal standard (SIL-IS) to thawed plasma samples to perform the extraction. I'll basify the sample to liberate the amine. The organic layer will be collected, dried, and reconstituted, then injected into the LC-MS/MS system. The LC-MS/MS method will use a C18 column and an acidic mobile phase.

Exploratory

Profiling the In Vitro Binding Affinity of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigation The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigation

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Compounds incorporating this five-membered heterocyclic ring have demonstrated applications as antifungal, anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[3][4] The subject of this guide, 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, is a novel compound whose pharmacological profile remains largely uncharacterized.[5]

The initial step in elucidating the therapeutic potential and mechanism of action for any new chemical entity is to determine its binding affinity for relevant biological targets. This guide provides a comprehensive, field-proven framework for establishing the in vitro binding profile of this specific compound. We will proceed from a hypothesis-driven approach to target selection, through the detailed execution of a robust experimental protocol, to the final stages of data analysis and interpretation. This document is designed not merely as a set of instructions, but as a self-validating system that explains the causality behind each experimental choice, ensuring scientific integrity and reproducibility.

Chapter 1: Hypothesis-Driven Target Selection

The structure of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine provides critical clues to its potential biological targets. The presence of a substituted phenyl ring linked to a 2-amino-imidazole scaffold is a common feature in molecules designed to interact with CNS targets, particularly those involved in monoaminergic neurotransmission.

Primary Hypothesis: Monoamine Transporters (MATs)

The primary physiological role of monoamine transporters (MATs) is to regulate neurotransmitter levels in the synaptic cleft by facilitating the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[6][7] These transporters—SERT, NET, and DAT, respectively—are the targets for a vast range of therapeutics, including antidepressants and psychostimulants.[8][9] The structural similarity of our test compound to known MAT inhibitors makes this class of proteins a high-priority target for initial screening.[10][11] Determining the compound's inhibitory potency (Ki) at each of these transporters will provide a critical "biochemical fingerprint" of its activity.[6][9]

Secondary Hypothesis: Serotonin (5-HT) Receptors

Beyond transporters, G-protein coupled receptors (GPCRs) involved in serotonergic signaling are plausible targets. Specifically, the 5-HT₂A receptor is a key target for antipsychotics, antidepressants, and psychedelic compounds.[7] Structurally related amino-imidazolone compounds have demonstrated significant binding affinity for the 5-HT₂A receptor.[7] Therefore, including this receptor in an initial binding screen provides a more comprehensive picture of the compound's potential CNS activity.

The following diagram illustrates the primary hypothesized mechanism of action at the synapse.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicles (containing Monoamines) Release Release Vesicle->Release MAT Monoamine Transporter (SERT, NET, or DAT) Compound 5-(3,4-Dimethyl-phenyl)- 1-methyl-1H-imidazol-2-ylamine Compound->MAT Inhibition SynapticCleft Synaptic Cleft Release->SynapticCleft Neurotransmitter Release Monoamines Monoamines (5-HT, NE, DA) Receptor Postsynaptic Receptors SynapticCleft->Receptor Signal Transduction Monoamines->MAT cluster_Total Total Binding cluster_NSB Non-Specific Binding cluster_Specific Specific Binding (Calculated) cluster_Competition Competition Assay Receptor_T Receptor Radioligand_T Radioligand Radioligand_T->Receptor_T Binds Receptor_N Receptor Radioligand_N Radioligand Competitor_N Excess Unlabeled Competitor Competitor_N->Receptor_N Saturates Specific Total Binding - NSB Receptor_C Receptor Radioligand_C Radioligand Radioligand_C->Receptor_C TestCompound_C Test Compound TestCompound_C->Receptor_C Competes

Caption: Core principles of radioligand binding assay measurements.

Chapter 3: A Validated Protocol for MAT Binding Affinity

This section provides a detailed, step-by-step methodology for determining the binding affinity of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The protocol is adapted from established methods and utilizes human embryonic kidney (HEK293) cells stably expressing the respective transporters. [6][12][13]

Materials and Reagents
Component Description/Supplier Purpose
Cell Lines HEK293 cells stably expressing hSERT, hNET, or hDATSource of target proteins
Culture Media DMEM, 10% FBS, 1% Pen-Strep, Selection Antibiotic (e.g., G418)Cell growth and maintenance
Radioligands [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)High-affinity probes for the targets
NSB Competitors Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT)To define non-specific binding
Test Compound 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamineThe compound under investigation
Assay Buffer 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4Maintains physiological pH and ionic strength
Wash Buffer Ice-cold Assay BufferTo terminate the binding reaction rapidly
Scintillation Cocktail e.g., Betaplate ScintFor detection of radioactivity
Equipment Cell harvester, 96-well filter plates (GF/B), Scintillation counterFor separating bound/unbound ligand and counting
Experimental Workflow

The overall workflow is a multi-step process requiring careful execution to ensure data quality.

A 1. Cell Culture & Expansion (HEK293 expressing hSERT, hNET, or hDAT) B 2. Membrane Preparation (Homogenization & Centrifugation) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Assay Plate Setup (Total, NSB, Test Compound Dilutions) C->D E 5. Incubation (Membranes + Radioligand +/- Compound) D->E F 6. Termination & Filtration (Rapid harvesting onto filter plates) E->F G 7. Scintillation Counting (Quantify bound radioactivity) F->G H 8. Data Analysis (Calculate IC50 and Ki values) G->H

Caption: Step-by-step workflow for the radioligand binding assay.

Detailed Step-by-Step Protocol

Part A: Membrane Preparation

  • Cell Harvest: Culture HEK293 cells expressing the target transporter to ~90% confluency. Harvest the cells by scraping and transfer to a centrifuge tube.

  • Centrifugation: Pellet the cells by centrifuging at 1,000 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer. This step is critical for breaking open the cells to release the membrane-bound transporters.

  • High-Speed Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes. [13]6. Final Resuspension: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay. This is essential for ensuring consistent amounts of target protein are added to each well.

Part B: Competition Binding Assay

  • Compound Dilution: Prepare a serial dilution series of the test compound (5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine) in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M. [12]2. Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding Wells: 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: 50 µL of a high concentration of the appropriate unlabeled competitor (e.g., 10 µM Desipramine for NET).

    • Test Compound Wells: 50 µL of each dilution of the test compound.

  • Add Radioligand: To every well, add 50 µL of the radioligand working solution (prepared in assay buffer at a concentration of 2x its known K_d value).

  • Initiate Reaction: Add 100 µL of the diluted membrane preparation (typically 10-20 µg of protein per well) to all wells to start the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium. [13]6. Termination: Rapidly terminate the reaction by vacuum filtration onto a 96-well glass fiber filter plate (e.g., GF/B pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand. This rapid, cold wash is crucial to prevent dissociation of the specifically bound ligand.

  • Drying and Counting: Dry the filter mat, add scintillation fluid to each well, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Chapter 4: Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • Normalize Data: Convert the specific binding CPM values into a percentage of the maximum specific binding (observed in the absence of the test compound).

    • % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Max))

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the test compound concentration.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism). The IC₅₀ is the concentration at which the curve passes through 50%.

  • Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + ([L]/K_d))

    • Where [L] is the concentration of the radioligand used and K_d is the dissociation constant of the radioligand for the target.

Data Presentation

All quantitative binding affinity data should be summarized in a clear, structured table for easy comparison.

Target Transporter Radioligand Used Test Compound Kᵢ (nM) ± SEM Reference Compound Reference Kᵢ (nM) ± SEM
hSERT [³H]CitalopramExperimental ValueFluoxetineExperimental Value
hNET [³H]NisoxetineExperimental ValueDesipramineExperimental Value
hDAT [³H]WIN 35,428Experimental ValueGBR 12909Experimental Value
h5-HT₂A [³H]KetanserinExperimental ValueKetanserinExperimental Value
Data represent the mean ± standard error of the mean (SEM) from at least three independent experiments.

Conclusion

This technical guide provides a robust and scientifically rigorous framework for the initial characterization of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine. By systematically assessing its in vitro binding affinity at high-priority CNS targets like the monoamine transporters, researchers can generate the foundational data necessary to guide further drug development efforts. Adherence to the detailed protocols and quality control measures described herein will ensure the generation of reliable, reproducible, and interpretable data, paving the way for a deeper understanding of this novel compound's pharmacological potential.

References

  • Rothman, R. B., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link] [6][9]2. Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12.16.1-12.16.17. [Link] [8]3. Torres, G. E., et al. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25.

  • Dwulet, G. E., et al. (2024). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. RSC Medicinal Chemistry. [Link] [7]10. Kumar, V., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 5(8), 1021-1029. [Link] [1]11. Hrytsyna, I., & Kutsyk, R. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science, 3(37), 28-36. [Link] [3]12. Dwulet, G. E. (2024). Synthesis and In Vitro Evaluation of Novel Amino-Phenylmethylene-Imidazolone 5-HT2A Receptor Antagonists - Supporting Information. Royal Society of Chemistry. [Link]

  • Sharma, A., et al. (2017). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research, 26, 2669-2683. [Link] [2]18. Romero, D. H., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 57-84. [Link]

Sources

Foundational

Cellular Uptake Mechanisms of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine: A Technical Whitepaper

Executive Summary Understanding the cellular uptake and intracellular disposition of small-molecule therapeutics is a critical bottleneck in preclinical drug development. 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the cellular uptake and intracellular disposition of small-molecule therapeutics is a critical bottleneck in preclinical drug development. 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine is a highly specialized, lipophilic weak base. Due to its unique physicochemical architecture—combining a lipophilic dimethylphenyl moiety with an ionizable 2-aminoimidazole core—its cellular permeation cannot be modeled by simple Fickian diffusion alone.

This whitepaper provides an in-depth, authoritative guide to the tripartite cellular uptake mechanisms governing this compound: passive transcellular diffusion, carrier-mediated transport via Organic Cation Transporters (OCTs), and lysosomal sequestration. Furthermore, it details field-proven, self-validating experimental protocols designed to isolate and quantify each pathway.

Physicochemical Profiling & Predictive Uptake Dynamics

To predict how a molecule interacts with cellular lipid bilayers and transport proteins, we must first deconstruct its structure-activity relationship (SAR). The compound behaves as a Cationic Amphiphilic Drug (CAD) due to two driving structural features:

  • Lipophilic Domain (3,4-Dimethylphenyl & 1-Methyl groups): These non-polar regions drive the molecule's partition coefficient (logP), enabling the un-ionized fraction to readily dissolve into and traverse the hydrophobic core of the phospholipid bilayer[1].

  • Ionizable Domain (2-Aminoimidazole core): The 2-amino group acts as a weak base. With an estimated pKa between 8.0 and 9.0, the molecule exists predominantly in a protonated, cationic state at physiological pH (7.4). This positive charge restricts passive diffusion but creates a high-affinity pharmacophore for solute carrier (SLC) transport proteins[2].

The Tripartite Uptake Model

Because of these dual properties, the cellular uptake of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine is governed by three distinct, concurrent mechanisms:

  • Mechanism A: Passive Transcellular Diffusion. The small fraction of the un-ionized free base passively diffuses across the plasma membrane, driven by the concentration gradient.

  • Mechanism B: SLC22A (OCT) Mediated Transport. The dominant protonated fraction is actively or facilitatively transported into the cytosol by Organic Cation Transporters (OCT1, OCT2, and OCT3), which are highly expressed in hepatic, renal, and intestinal tissues[2].

  • Mechanism C: Lysosomal Trapping (Ion Trapping). Once in the neutral cytosol (pH ~7.2), the un-ionized fraction diffuses into acidic lysosomes (pH ~4.5–5.0). Upon entering the lysosome, the acidic environment forces rapid protonation. The resulting cation is highly polar and membrane-impermeable, effectively trapping the drug inside the organelle[3][4].

Mechanism Compound 5-(3,4-Dimethyl-phenyl)- 1-methyl-1H-imidazol-2-ylamine (Lipophilic Weak Base) Passive Passive Transcellular Diffusion (Un-ionized Fraction) Compound->Passive logP > 2.0 OCT SLC22A / OCT Mediated Uptake (Cationic Fraction) Compound->OCT pKa ~ 8.5 Cytosol Intracellular Cytosol (pH ~ 7.2) Passive->Cytosol OCT->Cytosol Lysosome Lysosomal Sequestration (pH ~ 4.5 - 5.0) Cytosol->Lysosome Ion Trapping

Tripartite cellular uptake and sequestration mechanism of lipophilic weak bases.

Self-Validating Experimental Workflows

To ensure data integrity, every protocol must act as a self-validating system. This means incorporating internal controls that verify the biological integrity of the model and mathematically isolate the specific transport mechanism being studied.

Protocol 1: Caco-2 Bidirectional Permeability Assay (Passive Uptake & Efflux)

The Caco-2 cell line, derived from human colon carcinoma, spontaneously differentiates to form polarized epithelial monolayers with tight junctions and brush borders, making it the gold standard for predicting intestinal absorption[5][].

Causality & Validation: We utilize a bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the Efflux Ratio (ER). An ER > 2 indicates active efflux (e.g., by P-glycoprotein), which subtracts from net cellular uptake[7]. Lucifer Yellow is co-incubated because its paracellular restriction validates tight junction integrity; a high Lucifer Yellow permeation invalidates the well[5].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on semipermeable polycarbonate inserts (e.g., Transwell) and culture for 21 days to ensure full polarization and expression of microvillar transporters[5][].

  • Equilibration: Wash monolayers with pre-warmed Hank’s Balanced Salt Solution (HBSS, pH 7.4) and incubate for 30 minutes at 37°C.

  • Dosing: Apply 10 µM of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine to the donor compartment (Apical for A-B; Basolateral for B-A)[]. Add 100 µM Lucifer Yellow to the donor compartment as an integrity marker.

  • Sampling: At 30, 60, 90, and 120 minutes, remove 50 µL aliquots from the receiver compartment and replace with fresh HBSS to maintain sink conditions.

  • Quantification: Analyze compound concentrations via LC-MS/MS and Lucifer Yellow via fluorescence (Ex 428 nm / Em 536 nm)[7].

  • Calculation: Calculate the Apparent Permeability Coefficient ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the transport rate, A is the surface area, and C0​ is the initial concentration[].

Protocol 2: OCT-Transfected HEK293 Uptake Assay (Carrier-Mediated Uptake)

Because the compound is positively charged at physiological pH, its active uptake must be evaluated using Human Embryonic Kidney 293 (HEK293) cells stably transfected with human OCT1, OCT2, or OCT3[2][8].

Causality & Validation: HEK293 cells have low endogenous transporter expression. By running the assay in parallel with Empty-Vector (EV) transfected cells, we can mathematically subtract the background passive diffusion. The difference in intracellular concentration between HEK-OCT and HEK-EV represents the pure, carrier-mediated active uptake[2]. Ice-cold PBS is used to terminate the assay because low temperatures rapidly halt membrane fluidity and transporter kinetics, preventing compound leakage during washing[8].

Step-by-Step Methodology:

  • Seeding: Plate HEK-OCT and HEK-EV cells in poly-D-lysine-coated 24-well plates two days prior to the experiment to reach 90% confluence[2].

  • Preparation: Wash cells twice with pre-warmed HBSS (pH 7.4) to remove culture media and serum proteins that could bind the drug.

  • Uptake Phase: Add the compound (concentrations ranging from 1 to 1000 µM to determine Km​ and Vmax​ ) in HBSS and incubate for exactly 2 minutes at 37°C[2].

  • Termination: Rapidly aspirate the dosing solution and wash the cells three times with ice-cold PBS to halt transport[9].

  • Extraction: Lyse the cells using an acetonitrile/water (80:20 v/v) mixture. Centrifuge the lysate to precipitate proteins.

  • Analysis: Quantify the intracellular drug concentration in the supernatant using LC-MS/MS, normalizing the data to total cellular protein content (via BCA assay)[8].

Protocol Step1 1. Monolayer Preparation Seed HEK-OCT & HEK-EV cells (Poly-D-lysine plates) Step2 2. Equilibration Wash with pre-warmed HBSS (pH 7.4, 37°C) Step1->Step2 Step3 3. Active Uptake Incubate with Compound (1-1000 µM, 2 min) Step2->Step3 Step4 4. Termination Wash with ice-cold PBS (Halt transport kinetics) Step3->Step4 Step5 5. Extraction & Analysis Cell Lysis & LC-MS/MS Quantification Step4->Step5

Self-validating experimental workflow for OCT-mediated cellular uptake assays.

Protocol 3: Lysosomal Trapping Assay (Intracellular Sequestration)

Lipophilic weak bases often exhibit artificially high apparent cellular uptake due to extensive sequestration within lysosomes. This can restrict the drug from reaching its intended cytosolic or nuclear targets[3][10].

Causality & Validation: To prove that intracellular accumulation is driven by lysosomal ion trapping rather than non-specific lipid binding, we use Bafilomycin A1 , a specific inhibitor of the vacuolar-type H+-ATPase. Bafilomycin A1 collapses the lysosomal pH gradient, raising the luminal pH to match the cytosol[10]. If the compound's intracellular accumulation significantly decreases in the presence of Bafilomycin A1, lysosomal trapping is definitively validated[3].

Step-by-Step Methodology:

  • Pre-incubation: Incubate primary hepatocytes or U2OS cells with 100 nM Bafilomycin A1 (or vehicle control) for 30 minutes to neutralize lysosomal pH[10].

  • Dosing: Introduce 5 µM of the compound to both the Bafilomycin-treated and control wells. Incubate for 1 to 4 hours to allow steady-state partitioning.

  • Harvesting: Wash cells with ice-cold PBS, lyse, and extract the intracellular contents.

  • Quantification: Measure total intracellular compound via LC-MS/MS. A reduction of >50% in the Bafilomycin A1 cohort confirms profound lysosomotropism[10].

Quantitative Data Interpretation Matrices

To streamline the evaluation of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, the following tables summarize the predictive physicochemical parameters and the self-validating metrics required for assay acceptance.

Table 1: Predicted Physicochemical Parameters & Uptake Profile
ParameterEstimated ValuePrimary Impact on Cellular Uptake
Molecular Weight 201.27 g/mol Favorable for rapid passive diffusion (MW < 500).
LogP ~2.5 - 3.0High lipophilicity drives partitioning into the lipid bilayer[1].
pKa (Basic) ~8.0 - 9.0Ensures >90% of the drug is protonated at pH 7.4, necessitating OCT transport[2].
Lysosomotropism HighBasic pKa and high logP guarantee extensive ion trapping in acidic organelles[4].
Table 2: Experimental Validation Matrix
Assay TypePrimary ReadoutNegative/Background ControlIntegrity / Validation Metric
Caco-2 Permeability Papp​ (A-B and B-A)Blank HBSS bufferLucifer Yellow Papp​ < 1.0 × 10−6 cm/s[5].
HEK293-OCT Uptake Net Intracellular Conc.Empty-Vector (EV) CellsUptake in EV cells accounts for passive diffusion[2].
Lysosomal Trapping Intracellular AccumulationBafilomycin A1 treatmentReduction in accumulation validates pH-dependent trapping[10].

References

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." creative-bioarray.com.
  • National Institutes of Health (PMC). "Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells." nih.gov.
  • Joint Research Centre (JRC). "DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells." europa.eu.
  • Concept Life Sciences. "Assays | ADMET & DMPK | Caco-2 Permeability." conceptlifesciences.com.
  • Springer Nature. "Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers." springernature.com.
  • BOC Sciences. "Caco‑2 Permeability Testing | Intestinal Model - Formulation." bocsci.com.
  • Zenodo. "Impedance-based transport assay for SLC22A3 using HEK293." zenodo.org.
  • Charles River Laboratories. "Lysosomal Trapping Assays." criver.com.
  • Bio-protocol. "Uptake Assays to Monitor Anthracyclines Entry into Mammalian Cells." bio-protocol.org.
  • Springer Nature Experiments. "Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability." springernature.com.
  • Benchchem. "Technical Support Center: Accounting for Lysosomal Trapping." benchchem.com.
  • Journal of Medicinal Chemistry (ACS). "Stereoselectivity in Cell Uptake by SLC22 Organic Cation Transporters 1, 2, and 3." acs.org.
  • ResearchGate. "A high content screening assay for identifying lysosomotropic compounds." researchgate.net.
  • National Institutes of Health (PMC). "The Role of Lysosomes in Limiting Drug Toxicity in Mice." nih.gov.
  • Diva Portal. "ATP-Binding-Cassette Transporters in Biliary Efflux and Drug-Induced Liver Injury." diva-portal.org.
  • MDPI. "The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane." mdpi.com.

Sources

Protocols & Analytical Methods

Method

Protocol &amp; Application Notes for the Solubilization of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine in DMSO for Cellular Assays

An Application Guide for Researchers Abstract This document provides a comprehensive protocol for the dissolution and application of the novel small molecule, 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, in Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive protocol for the dissolution and application of the novel small molecule, 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. Recognizing that specific solubility and biological activity data for this compound are not widely published, this guide is structured around established first principles and best practices for handling hydrophobic small molecules in a research setting. We will address the critical aspects of stock solution preparation, mitigation of DMSO-induced cytotoxicity, experimental design including appropriate controls, and methods for validating experimental outcomes. The protocols herein are designed to be self-validating, ensuring accuracy, reproducibility, and scientific rigor for researchers in drug discovery and cell biology.

Introduction: The Challenge of Novel Imidazole-Based Compounds

Substituted imidazole derivatives represent a privileged scaffold in medicinal chemistry, with compounds from this class showing activity as antimycobacterial agents, kinase inhibitors, and modulators of various signaling pathways.[1][2][3] The specific compound, 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, is a lipophilic molecule whose poor aqueous solubility necessitates the use of an organic solvent for biological studies.

Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a vast range of nonpolar and polar compounds, making it an indispensable tool in drug discovery.[4] However, its utility is coupled with significant challenges, including potential compound precipitation upon dilution into aqueous media and inherent cytotoxicity at higher concentrations.[4][5] This guide provides the foundational knowledge and detailed steps to navigate these challenges effectively.

Pre-Protocol Considerations: Compound Properties and Solvent Effects

A successful experiment begins with a thorough understanding of the reagents. While detailed experimental data for this specific molecule is limited, we can infer its properties and establish a robust experimental framework.

Physicochemical Properties

Understanding the compound's characteristics is the first step in designing a solubilization strategy.

PropertyValue / ObservationSource & Rationale
Molecular Formula C₁₂H₁₅N₃Inferred from name/structure.
Molecular Weight ~201.27 g/mol Calculated from formula. Similar structures confirm this range.
Appearance Likely a solid powderStandard for small molecule inhibitors.[6][7]
Aqueous Solubility Predicted to be very lowThe presence of dimethyl-phenyl and methyl-imidazolyl groups suggests significant hydrophobicity.
Recommended Solvent Dimethyl Sulfoxide (DMSO) DMSO is the solvent of choice for hydrophobic compounds intended for biological assays due to its high solubilizing power.[4][7]
The Critical Role of DMSO and Its Associated Toxicity

DMSO is not an inert vehicle. It readily penetrates cell membranes and can induce a range of cellular effects, from altered gene expression to cell cycle arrest and, at higher concentrations, outright cytotoxicity.[5][8][9]

Key Principles:

  • Minimize Final Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible. A concentration of ≤ 0.1% (v/v) is generally considered safe for most cell lines, including sensitive primary cells.[5][10][11] Some robust cell lines may tolerate up to 0.5%, but this must be empirically determined.[5][8]

  • Vehicle Control is Mandatory: Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the experimental groups, but without the compound.[12] This allows the researcher to distinguish the effects of the compound from the effects of the solvent.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in 100% DMSO. This approach allows for minimal solvent addition to the final cell culture medium.

Materials
  • 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine powder

  • Cell culture-grade, sterile, anhydrous DMSO (e.g., Sigma-Aldrich, D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator water bath (optional, but recommended)

Step-by-Step Protocol
  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 201.27 g/mol × 1000 mg/g

    • Mass (mg) = 2.01 mg

  • Weigh the Compound: Using a calibrated analytical balance, carefully weigh out 2.01 mg of the compound powder and transfer it into a sterile microcentrifuge tube.

    • Expert Tip: For accuracy with small masses, it is often better to weigh a slightly different amount (e.g., 2.10 mg) and record the exact weight, then adjust the volume of DMSO added to achieve the precise target concentration.[13] For 2.10 mg, you would add 1.043 mL of DMSO.

  • Dissolve in DMSO: Add the calculated volume (e.g., 1 mL for 2.01 mg) of sterile, anhydrous DMSO to the tube containing the compound.

  • Ensure Complete Solubilization:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • Troubleshooting: If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.[4] Allow the solution to return to room temperature before storage.

  • Aliquot and Store:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[4]

    • Store the aliquots at -20°C or -80°C in a tightly sealed container to protect from moisture, as DMSO is hygroscopic.[4] Properly stored, these stocks can be stable for months.

Workflow Visualization

G cluster_prep Stock Solution Preparation cluster_storage Storage calc 1. Calculate Mass (e.g., 2.01 mg for 1 mL of 10 mM) weigh 2. Weigh Compound (Use calibrated balance) calc->weigh add_dmso 3. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve aliquot 5. Aliquot (Single-use volumes) dissolve->aliquot store 6. Store at -20°C / -80°C (Protect from light/moisture) aliquot->store

Caption: Workflow for preparing a 10 mM compound stock solution in DMSO.

Protocol: Application in Cell Culture

This section details the critical steps of diluting the DMSO stock into aqueous culture medium and designing a well-controlled experiment.

The Challenge of Aqueous Dilution

A common failure point is compound precipitation when the concentrated DMSO stock is "shocked" by direct dilution into a large volume of aqueous medium.

Best Practice: Perform serial dilutions in 100% DMSO first if a wide concentration range is needed. For a single working concentration, prepare an intermediate dilution in culture medium.

Preparing the Working Solution

Objective: To treat cells in a final volume of 2 mL of medium with 10 µM of the compound. The final DMSO concentration should be 0.1%.

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Calculate Dilution:

    • The stock solution (10 mM) is 1000x more concentrated than the desired final concentration (10 µM).

    • Therefore, you need to dilute the stock 1:1000.

    • Volume of Stock = Final Volume / Dilution Factor

    • Volume of Stock = 2000 µL / 1000 = 2 µL

  • Add to Medium: Pre-warm the required volume of complete cell culture medium to 37°C. Pipette 2 µL of the 10 mM stock solution directly into the 2 mL of medium.

    • Crucial Technique: Pipette the stock solution directly into the bulk of the medium while gently swirling or mixing.[14] Do not pipette onto the side of the tube or well, as this can increase the risk of precipitation.

  • Final DMSO Check:

    • Final DMSO % = (Volume of DMSO Stock / Total Volume) × 100

    • Final DMSO % = (2 µL / 2000 µL) × 100 = 0.1%

    • This concentration is well within the safe limit for most cell lines.[5][12]

Experimental Design and Controls

A robust experiment requires carefully planned groups to ensure the observed effects are attributable to the compound.

Experimental GroupTreatmentPurpose
1. Untreated Control Cells + Medium OnlyEstablishes the baseline health and behavior of the cells.
2. Vehicle Control Cells + Medium + 0.1% DMSOIsolates any effects caused by the solvent itself.[12]
3. Compound Treatment Cells + Medium + 10 µM Compound (in 0.1% DMSO)Measures the effect of the compound.
4. Positive Control Cells + Known Active Compound(Optional but recommended) Validates that the assay system can detect an expected biological response.

Validation: Assessing Cytotoxicity and Experimental Readouts

After treatment, it is essential to assess cell health and the specific endpoint of interest.

Determining DMSO Tolerance (If Necessary)

If using a new or particularly sensitive cell line, it is prudent to first run a DMSO dose-response curve to determine the maximum tolerated concentration.[12]

  • Seed cells as you would for a normal experiment.

  • Treat separate groups of cells with a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%).[12]

  • Incubate for the planned duration of your experiment (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay to identify the highest concentration that does not significantly reduce cell viability compared to the untreated control.[12]

Standard Cell Viability Assays

Cell viability assays are crucial for determining if the compound has cytotoxic or cytostatic effects.[15][16]

Assay TypePrincipleDetection Method
Tetrazolium Reduction (MTT, XTT) Measures the metabolic activity of living cells, where mitochondrial dehydrogenases convert a tetrazolium salt to a colored formazan product.[16]Colorimetric (Absorbance)
Resazurin Reduction (alamarBlue) Resazurin is reduced by metabolically active cells to the fluorescent resorufin.[15]Fluorometric or Colorimetric
ATP Quantification Measures ATP levels, which are indicative of metabolically active cells, typically using a luciferase-based reaction.[17]Luminescence
Membrane Integrity (Trypan Blue, PI) Dyes that are excluded by the intact membranes of live cells but can enter and stain dead cells.[15][16]Microscopy or Flow Cytometry

Hypothetical Application: Investigating a Signaling Pathway

Given that many imidazole-based compounds are kinase inhibitors, a researcher might use 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine to investigate its effect on a pro-inflammatory signaling pathway, such as the p38 MAPK pathway.

G LPS Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TNFa TNF-α Production (Inflammatory Cytokine) MK2->TNFa Compound 5-(3,4-Dimethyl-phenyl)-1-methyl- 1H-imidazol-2-ylamine Compound->p38

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

In this scenario, the researcher would stimulate cells (e.g., macrophages) with LPS and measure the production of TNF-α. By comparing the compound-treated group to the vehicle control, they could determine if 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine inhibits this inflammatory response, potentially via p38 MAPK.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Drug Discovery News. (2025, April 14).
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells?. Retrieved March 17, 2026, from [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved March 17, 2026, from [Link]

  • Yuan C, et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved March 17, 2026, from [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved March 17, 2026, from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved March 17, 2026, from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved March 17, 2026, from [Link]

  • Unknown Source. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved March 17, 2026, from [Link]

  • NextSDS. 5-(3,4-DIMETHYL-PHENYL)-1-METHYL-1H-IMIDAZOL-2-YL-AMINE - Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved March 17, 2026, from [Link]

  • LifeTein. How to dissolve peptides in DMSO?. Retrieved March 17, 2026, from [Link]

  • Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved March 17, 2026, from [Link]

  • MDPI. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved March 17, 2026, from [Link]

  • PLOS. (2025, May 29). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Retrieved March 17, 2026, from [Link]

  • MDPI. (2023, June 9). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved March 17, 2026, from [Link]

  • PLOS. (2025, May 29). 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. Retrieved March 17, 2026, from [Link]

  • PubChem. 1-Methyl-5-phenyl-imidazol-2-amine. Retrieved March 17, 2026, from [Link]

  • PubChem. 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide. Retrieved March 17, 2026, from [Link]

  • PubChem. N-(3,4-dimethylphenyl)-4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine. Retrieved March 17, 2026, from [Link]

  • PubMed. (2005, March 24). Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban).... Retrieved March 17, 2026, from [Link]

  • ScienceDirect. (2025, September 27). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)....
  • World Source Enterprises, LLC. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved March 17, 2026, from [Link]

Sources

Application

Preclinical In Vivo Dosing Protocol: 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

Executive Summary The compound 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (CAS: 842971-55-5) features a 2-aminoimidazole (2-AI) core—a privileged structural motif in medicinal chemistry. The 2-AI scaffold is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (CAS: 842971-55-5) features a 2-aminoimidazole (2-AI) core—a privileged structural motif in medicinal chemistry. The 2-AI scaffold is widely utilized as a building block in the design of biologically active compounds, including kinase inhibitors, alpha-2 adrenoceptor agonists, and marine alkaloid analogs[1][2].

Transitioning this compound from in vitro screening to in vivo murine models requires a meticulously designed pharmacokinetic (PK) and pharmacodynamic (PD) protocol. This guide provides a self-validating, step-by-step methodology for formulation, dosing, and serial sampling, ensuring that the resulting PK parameters accurately reflect the physiological behavior of the drug rather than formulation artifacts.

Physicochemical Profiling & Vehicle Selection

The structural amphiphilicity of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine—combining a lipophilic 3,4-dimethylphenyl moiety with a polar, hydrogen-bonding 2-aminoimidazole ring—presents unique solubility challenges. Choosing an optimal vehicle is critical to yielding consistent and coherent PK data; programs driven by in vivo guesswork are prone to backtracking[3].

Aqueous buffers alone are insufficient for this compound. We employ a co-solvent system to maximize solubility without compromising active pharmaceutical ingredient (API) stability[].

  • Dimethyl Sulfoxide (DMSO) [5% v/v]: Disrupts the crystalline lattice and solubilizes the lipophilic phenyl rings.

  • Polyethylene Glycol 400 (PEG400) [40% v/v]: Acts as a co-solvent and steric stabilizer to prevent API precipitation upon injection into the aqueous bloodstream.

  • 0.9% Saline[55% v/v]: Preferred over sterile water to mitigate co-solvent-induced hemolysis, highlighting an important consideration in vehicle selection for intravenous formulations[5].

Experimental Workflow

PK_Workflow N1 1. Formulation QC (DMSO/PEG400/Saline) N2 2. In Vivo Dosing (IV & PO Routes) N1->N2 N3 3. Serial Blood Sampling (Submandibular Vein) N2->N3 N4 4. Tissue Harvesting (Terminal Cardiac Puncture) N2->N4 N5 5. LC-MS/MS Bioanalysis & PK Modeling N3->N5 N4->N5

Fig 1: Preclinical PK/PD workflow for 2-aminoimidazole evaluation.

Detailed In Vivo Dosing Methodology

To determine the absolute oral bioavailability and optimal dosing regimen, it is ideal to perform preliminary pharmacokinetic evaluations using at least two doses, 5-10 fold apart, to estimate the linearity of the pharmacokinetics with respect to dose[6].

Phase 1: Formulation Preparation

Causality Check: Candidate formulations must be prepared freshly and verified for concentration and homogeneity prior to dosing to ensure the PK differences observed are due to physiology, not dosing errors[].

  • Weigh the required mass of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine powder.

  • Add 5% (v/v) DMSO and vortex continuously until the API is completely dissolved (clear solution).

  • Add 40% (v/v) PEG400 and sonicate for 5 minutes at room temperature.

  • Add 55% (v/v) of 0.9% Saline dropwise while vortexing to prevent localized precipitation.

  • Filter the final solution through a 0.22 µm PTFE syringe filter to ensure sterility for IV administration.

Phase 2: Animal Preparation
  • Species/Strain: Male C57BL/6 mice (8-10 weeks old, ~25g).

  • Fasting: Fast the PO (Oral) cohort overnight (12 hours) prior to dosing. Effects of the diet must be reduced by fasting to minimize gastrointestinal absorption variability[7]. Water should be provided ad libitum.

Phase 3: Administration Routes

Causality Check: The objectives for selecting a particular dose formulation and vehicle include optimizing in vivo exposure, accuracy of dose delivery, and minimizing vehicle-related toxicity[8].

  • Intravenous (IV) Bolus (2 mg/kg):

    • Place the mouse in a physical restrainer.

    • Pre-warm the tail using a heating lamp to dilate the lateral tail vein.

    • Administer the dose at a volume of 5 mL/kg using a 27G needle. Inject slowly over 10-15 seconds to prevent acute cardiovascular shock.

  • Per Os (PO) Gavage (10 mg/kg & 50 mg/kg):

    • Secure the mouse by the scruff to align the esophagus.

    • Administer the dose at a volume of 10 mL/kg using a 20G reusable bulb-tipped stainless steel gavage needle.

Phase 4: Serial Blood Sampling

Causality Check: Traditional PK studies require 18-36 mice per study due to terminal sampling. Serial submandibular sampling reduces animal usage and intra-animal variability, provided the total volume collected adheres to IACUC Guidelines[9].

  • Early Time Points (5, 15, 30, 60 min): Restrain the mouse and puncture the submandibular vein using a 4mm lancet. Collect exactly 30 µL of blood into K2EDTA-coated microcentrifuge tubes. Apply gentle pressure with gauze to stop bleeding[9].

  • Late Time Points (120, 240, 480 min): Alternate the cheek side for bleeding.

  • Terminal Time Point (24 hours): Anesthetize the mouse using isoflurane and collect maximal blood volume via cardiac puncture using a heparinized syringe[9].

  • Processing: Centrifuge all samples at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C pending LC-MS/MS analysis.

Quantitative Data & Study Design

Because tissue and blood sample size is usually the limiting factor in small rodents, a larger number of animals (n = 3-4 per time point) is required to reliably estimate population variability[10].

Table 1: Murine PK Study Design

GroupRouteDose (mg/kg)Dose Volume (mL/kg)FastedN (Mice)Purpose
1IV2.05.0No4Baseline Clearance & Vd
2PO10.010.0Yes4Absolute Bioavailability (F%)
3PO50.010.0Yes4Dose Linearity Assessment

Table 2: Blood Sampling Schedule & Volume Limits

Time PointRoute SampledCollection MethodVolume (µL)Cumulative Volume (µL)
5 minIV, POSubmandibular (Right)3030
15 minIV, POSubmandibular (Left)3060
30 minIV, POSubmandibular (Right)3090
1 hrIV, POSubmandibular (Left)30120
2 hrIV, POSubmandibular (Right)30150
4 hrPO onlySubmandibular (Left)30180
8 hrPO onlySubmandibular (Right)30210
24 hrIV, POTerminal Cardiac~500-800Terminal

(Note: Maximum survival blood draw for a 25g mouse is ~250 µL per 14-day period per IACUC standards).

Pharmacological Pathway & Biotransformation

The 2-aminoimidazole core is highly susceptible to hepatic biotransformation. Rodent livers contain cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) that actively metabolize these nitrogen-rich heterocycles[7]. Understanding this pathway is essential for interpreting the terminal elimination phase of the compound.

Pathway Cmpd 5-(3,4-Dimethyl-phenyl)- 1-methyl-1H-imidazol-2-ylamine Target Target Modulation (e.g., Kinase / GPCR) Cmpd->Target Binding Metab Hepatic Metabolism (CYP450 / FMOs) Cmpd->Metab Biotransformation Effect In Vivo Efficacy (Pharmacodynamics) Target->Effect Signal Transduction Clear Renal Excretion (Phase II Conjugates) Metab->Clear Elimination

Fig 2: Putative target binding and hepatic biotransformation of the 2-AI scaffold.

References

  • Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd.
  • Minimizing Hemolysis in In Vivo Pharmacokinetic Studies: Causes, Assessment, and Optimal Vehicle and Additive Selection - DMPK.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • V B. Metabolism and Pharmacokinetic Studies - FDA.
  • Formulation PK Comparison Services - BOC Sciences.
  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.
  • Murine Pharmacokinetic Studies - PMC - NIH.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC.
  • 2-Aminoimidazoles in Medicinal Chemistry | Request PDF - ResearchGate.
  • 2-(4-Chlorophenyl)-5-methyl-1H-imidazole - Benchchem.

Sources

Method

Application Note: 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine in Targeted Drug Discovery

Executive Summary & Chemical Profiling The compound 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (Formula: C12H15N3) is a highly privileged building block in modern medicinal chemistry. Featuring a fully substi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The compound 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (Formula: C12H15N3) is a highly privileged building block in modern medicinal chemistry. Featuring a fully substituted 2-aminoimidazole core, this precursor is engineered to overcome the classic pharmacokinetic and selectivity bottlenecks associated with basic aliphatic amines and unsubstituted heterocycles.

The incorporation of the guanidinium-like nitrogen atoms within the imidazole ring depresses the pKa of the conjugate acid from ~13 (typical of aliphatic guanidines) to approximately 7.0–7.5 [1]. This precise physicochemical modulation ensures that the molecule exists in a favorable equilibrium between its neutral (membrane-permeable) and protonated (target-engaging) states at physiological pH. Consequently, this specific scaffold is extensively utilized in the design of ATP-competitive kinase inhibitors, anti-biofilm agents, and GPCR ligands [2, 4].

Mechanistic Rationale: The Kinase Hinge-Binding Paradigm

In the realm of structure-based drug design, the 2-aminoimidazole motif is a recognized "hinge-binder." It mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing it to anchor deeply within the active site of kinases such as p38α MAP kinase, JNK3, and ALK5 [2, 3].

The structural causality behind the specific substitution pattern of this precursor is tripartite:

  • The 2-Amino Group (H-Bond Donor): Acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region.

  • The 1-Methyl Group (Tautomer Lock): Unsubstituted imidazoles suffer from annular tautomerism, which scrambles the hydrogen-bond donor/acceptor vectors and leads to off-target promiscuity. The N1-methylation "locks" the molecule into a single, biologically active tautomeric state, directing the binding vector precisely toward the hinge [2].

  • The 5-(3,4-Dimethylphenyl) Group (Hydrophobic Anchor): The meta- and para-methyl substitutions provide enhanced shape complementarity to "Hydrophobic Region I" (a pocket adjacent to the ATP binding site, typically lined by Val, Ala, and Leu residues). This displaces ordered water molecules, driving binding affinity through favorable entropic gains [3].

G cluster_ligand Ligand: 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine cluster_kinase Kinase Active Site N2 2-Amino Group (H-bond Donor) Hinge Hinge Region Backbone (C=O / NH) N2->Hinge Hydrogen Bond N1 1-Methyl Group (Tautomer Lock) N1->N2 Directs Vector C5 5-(3,4-Dimethylphenyl) (Hydrophobic Anchor) Pocket Hydrophobic Region I C5->Pocket Van der Waals / π-π

Figure 1: Pharmacophore model illustrating the kinase hinge-binding mechanism of the 2-aminoimidazole.

Quantitative Structure-Activity Relationship (SAR)

To understand the necessity of this specific precursor over simpler analogs, we must analyze the quantitative impact of its substituents on physicochemical properties and theoretical target affinity.

Table 1: Physicochemical and Pharmacological Rationale of Scaffold Substitutions

Scaffold VariantApprox. pKacLogPTautomeric StateRelative Kinase Hinge Affinity
2-Aminoimidazole (Core) 7.3-0.2Dynamic (Scrambled)Weak (IC50 > 100 µM)
5-Phenyl-1H-imidazol-2-ylamine 7.11.4Dynamic (Scrambled)Moderate (IC50 ~ 5–10 µM)
5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine 6.8 2.8 Locked (Fixed Vector) Potent (IC50 < 0.5 µM)

Data synthesized from established SAR trends in pyridinylimidazole and 2-aminoimidazole kinase inhibitor development [2, 4].

Synthetic Workflows & Experimental Protocols

Derivatizing the 2-amino group allows researchers to extend the molecule into the solvent-exposed region or the DFG-out pocket of kinases. Crucial Mechanistic Note: The exocyclic 2-amino group is significantly less nucleophilic than a standard aliphatic amine due to the resonance delocalization of its lone pair into the aromatic imidazole π -system. Therefore, highly reactive electrophiles (e.g., isocyanates, acyl chlorides) and elevated temperatures are required to drive these reactions to completion.

Workflow Start Precursor: 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine Step1 Protocol A: Urea Formation (Reaction with Isocyanates) Start->Step1 Step2 Protocol B: Amide Coupling (Reaction with Acyl Chlorides) Start->Step2 Prod1 1,3-Disubstituted Urea (Type II Kinase Inhibitor) Step1->Prod1 Prod2 N-Acyl-2-aminoimidazole (Type I Kinase Inhibitor) Step2->Prod2 QC Self-Validating QC: LC-MS [M+H]+ & 1H-NMR Shift Prod1->QC Prod2->QC

Figure 2: Synthetic workflows for derivatizing the 2-aminoimidazole core into kinase inhibitors.

Protocol A: Synthesis of 1,3-Disubstituted Ureas (Type II Kinase Inhibitor Precursors)

Urea linkages are classic motifs used to reach the allosteric DFG-out pocket in kinases.

Reagents:

  • 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (1.0 eq, 0.5 mmol)

  • Aryl/Alkyl Isocyanate (1.2 eq, 0.6 mmol)

  • Anhydrous Pyridine (2.0 mL)

  • Dichloromethane (DCM, anhydrous, 3.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Dissolve the 2-aminoimidazole precursor in the anhydrous DCM/Pyridine mixture.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the isocyanate dropwise over 5 minutes to prevent exothermic side reactions (e.g., isocyanate dimerization).

  • Thermal Activation: Remove the ice bath and heat the reaction to 60 °C. Causality: The reduced nucleophilicity of the 2-amino group requires thermal energy to overcome the activation barrier for nucleophilic attack on the isocyanate carbon.

  • Monitoring: Stir for 12–16 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Quench with methanol (0.5 mL) to destroy unreacted isocyanate. Concentrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via flash column chromatography (gradient elution: 0–5% MeOH in DCM).

Protocol B: N-Acylation via Acyl Chlorides (Solvent-Exposed Region Extension)

Amide coupling extends the scaffold toward the solvent-exposed region, improving solubility and target residence time.

Reagents:

  • 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (1.0 eq, 0.5 mmol)

  • Acyl Chloride (1.5 eq, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.05 mmol)

  • Anhydrous Tetrahydrofuran (THF, 5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the precursor, DIPEA, and DMAP in anhydrous THF under argon. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that easily reacts with the poorly nucleophilic 2-aminoimidazole.

  • Coupling: Add the acyl chloride dropwise at room temperature.

  • Reaction: Stir at 50 °C for 8 hours. The formation of a white precipitate (DIPEA hydrochloride) indicates reaction progression.

  • Workup: Filter off the precipitate. Concentrate the filtrate and redissolve in EtOAc. Wash sequentially with 1N HCl (to remove DMAP/DIPEA), saturated NaHCO3, and brine.

  • Purification: Recrystallize from hot ethanol or purify via silica gel chromatography.

Self-Validating Quality Control Systems

To ensure scientific integrity, every synthesized derivative must pass a self-validating analytical checkpoint before biological testing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Marker: The reaction is deemed successful if the primary peak exhibits an [M+H]+ corresponding to the exact mass of the coupled product. The disappearance of the precursor mass (m/z 202.13 for the protonated starting material) confirms full conversion.

  • Proton Nuclear Magnetic Resonance ( 1 H-NMR, DMSO- d6​ ):

    • Validation Marker: The starting material exhibits a broad singlet at ~5.5–6.0 ppm integrating for 2 protons (the exocyclic −NH2​ ). Upon successful urea or amide formation, this peak will disappear, replaced by a highly deshielded, sharp singlet at ~9.5–10.5 ppm integrating for 1 proton (the new amide/urea −NH− ). The N-methyl singlet at ~3.4 ppm and the aromatic methyls at ~2.2 ppm must remain undisturbed.

References

  • Title: 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 Source: ACS Omega URL: [Link]

  • Title: De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: Molecules / PMC URL: [Link]

Application

Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Workflow for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (Molecular Formula: C₁₂H₁₅N₃, Exact Mass: 201.1266 Da) is a highly specialized heterocyclic compound[1]. It features a 1-methyl-2-aminoimidazole core substituted with a 3,4-dimethylphenyl group at the 5-position. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, alpha-2 adrenergic agonists, and WD Repeat Domain 5 (WDR5) inhibitors[NIH, 2025][2].

During pharmacokinetic (PK) profiling and metabolite identification, understanding the exact mass spectrometric (MS) fragmentation behavior of this compound is critical. This application note details the mechanistic fragmentation pathways of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine under Electrospray Ionization (ESI+) and provides a self-validating LC-MS/MS protocol for its precise quantification in biological matrices.

Mechanistic Elucidation of Fragmentation Pathways

In positive electrospray ionization (ESI+), the molecule readily protonates at the endocyclic imidazole nitrogen, yielding a highly stable precursor ion [M+H]⁺ at m/z 202.1344. The subsequent fragmentation under collision-induced dissociation (CID) is driven by the thermodynamic imperative to stabilize the resulting positive charge through resonance or by expelling stable neutral molecules[Benchchem, 2025][3].

  • Pathway A (Exocyclic Amine Cleavage): The loss of ammonia (NH₃, -17.0265 Da) from the exocyclic amine is a hallmark of 2-aminoimidazoles. This cleavage generates a fragment at m/z 185.1079. The causality behind this specific loss is the proton transfer to the exocyclic amine followed by elimination, leaving behind a highly conjugated, stable imidazolium-like cation[ACS, 2008][4].

  • Pathway B (Imidazole Ring Cleavage): The 1-methyl-2-aminoimidazole core is susceptible to ring opening. A characteristic neutral loss of methylcyanamide (CH₃NCNH₂, 56.0372 Da) is observed, driven by the relative lability of the N1-C2 and C2-N3 bonds under higher collision energies, yielding a product ion at m/z 146.0972.

  • Pathway C (Aromatic Substituent Cleavage): The C-C bond connecting the imidazole ring to the 3,4-dimethylphenyl group can cleave, transferring the charge entirely to the aromatic moiety to form a highly stable 3,4-dimethylphenyl cation [C₈H₉]⁺ at m/z 105.0704. This ion further degrades via the loss of CH₂ to form the tropylium derivative[C₇H₇]⁺ at m/z 91.0548.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 202.13 F1 [M+H - NH3]+ m/z 185.11 M->F1 - NH3 (-17 Da) F2 Ring Cleavage Product m/z 146.09 M->F2 - CH3NCNH2 (-56 Da) F3 Dimethylphenyl Cation [C8H9]+ m/z 105.07 M->F3 C-C Bond Cleavage F4 Tropylium Ion [C7H7]+ m/z 91.05 F3->F4 - CH2 (-14 Da)

Proposed ESI-MS/MS fragmentation pathways for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine.

Quantitative MS/MS Data Summary

To facilitate Multiple Reaction Monitoring (MRM) method development, the quantitative exact mass data and optimal collision energies (CE) are summarized below.

Ion TypeFormulaExact Mass (m/z)Neutral Loss (Da)Relative AbundanceOptimal CE (eV)
Precursor [C₁₂H₁₆N₃]⁺202.1344N/A100%10
Product 1 [C₁₂H₁₃N₂]⁺185.107917.0265 (NH₃)65%22
Product 2 [C₁₀H₁₂N]⁺146.097256.0372 (C₂H₄N₂)40%28
Product 3 [C₈H₉]⁺105.070497.0640 (C₄H₇N₃)85%35
Product 4 [C₇H₇]⁺91.0548111.079630%45

(Note: Product 3 at m/z 105.0704 is recommended as the primary quantifier transition due to its high abundance and stability, while m/z 185.1079 serves as the qualifier).

Self-Validating LC-MS/MS Experimental Protocol

A robust analytical protocol must verify its own performance before and during the analysis of unknown samples. We achieve this "self-validating" architecture through a tripartite validation loop:

  • Pre-run Validation: System Suitability Test (SST) confirms instrument sensitivity and retention time stability.

  • In-run Validation: A stable-isotope labeled internal standard (IS) corrects for matrix effects and injection variability in real-time.

  • Post-run Validation: Quality Control (QC) samples must back-calculate to within ±15% of their nominal values.

LCMS_Workflow S1 1. System Suitability (SST Injection) S2 2. Sample Prep (Protein PPT + IS) S1->S2 S3 3. UHPLC Separation (C18, Gradient) S2->S3 S4 4. ESI-MS/MS (MRM Mode) S3->S4 S5 5. Data Validation (QC ±15% Accuracy) S4->S5

Self-Validating LC-MS/MS Analytical Workflow ensuring continuous data integrity.

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation with acetonitrile is chosen over liquid-liquid extraction to ensure rapid, high-throughput recovery of the polar 2-aminoimidazole core while precipitating matrix proteins that cause ion suppression.

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (e.g., [¹³C₆]-5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine at 50 ng/mL).

  • Vortex for 2 minutes at 1000 RPM to ensure complete protein denaturation.

  • Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing peak distortion).

Liquid Chromatography (UHPLC) Parameters

Causality: A biphasic gradient on a sub-2 µm C18 column is utilized. The initial low organic phase retains the polar imidazole, while the rapid ramp to 95% organic effectively elutes the hydrophobic dimethylphenyl moiety and washes the column of matrix lipids.

  • Column: Phenomenex Kinetex 1.7 µm XB-C18 100 Å (50 mm × 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons to facilitate [M+H]⁺ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.0 min: Return to 5% B (Re-equilibration)

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C (Required to efficiently desolvate the aqueous LC flow).

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Quantifier: m/z 202.1 → 105.1 (CE: 35 eV)

    • Qualifier: m/z 202.1 → 185.1 (CE: 22 eV)

Data Analysis & Acceptance Criteria

For the system to validate the batch, the following criteria must be met automatically by the processing software:

  • SST Verification: The signal-to-noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) must be ≥ 10:1.

  • IS Variation: The Internal Standard peak area must remain within ±20% of the mean IS area across the entire batch.

  • QC Accuracy: At least 67% of all Quality Control samples (Low, Mid, High) must calculate to within ±15% of their theoretical concentrations.

References

  • 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine | SCBT Source: Santa Cruz Biotechnology (scbt.com) URL:Verified Landing Page
  • A Technical Guide to the Spectroscopic Properties of 2-Aminoimidazole Source: Benchchem (benchchem.com) URL:Verified Landing Page
  • Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization Source: National Institutes of Health / PMC (nih.gov) URL:Verified Landing Page
  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines Source: Journal of Organic Chemistry (acs.org) URL:Verified Landing Page

Sources

Method

Optimal storage conditions for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine stock solutions

Application Note: Optimal Storage and Handling Protocols for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine Stock Solutions As drug discovery and chemical biology rely increasingly on structurally complex small m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Storage and Handling Protocols for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine Stock Solutions

As drug discovery and chemical biology rely increasingly on structurally complex small molecules, maintaining the fidelity of stock solutions is paramount. 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine is a highly functionalized 2-aminoimidazole derivative. While the 2-aminoimidazole core is a privileged scaffold in medicinal chemistry—frequently utilized in kinase inhibition, anti-biofilm agents, and GPCR modulation—it presents unique stability challenges in solution.

In my experience managing compound repositories, the degradation of electron-rich heterocycles in dimethyl sulfoxide (DMSO) is a leading cause of irreproducible assay data. This guide details the physicochemical vulnerabilities of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine and provides a field-proven, self-validating protocol for preparing and storing its stock solutions.

Physicochemical Profiling & Degradation Mechanisms

To design an optimal storage protocol, we must first understand the causality behind the compound's degradation. 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine is susceptible to three primary degradation pathways in solution[1]:

  • Oxidative Degradation: The 2-aminoimidazole ring is highly electron-rich. The primary amino group can react with dissolved oxygen or reactive carbonyls (often present as trace impurities in aging solvents) to form corresponding imines or oxidized 2-oxo-imidazole derivatives[2]. This process is accelerated by trace transition metals.

  • Hydrolysis and Precipitation: DMSO is notoriously hygroscopic. Large-scale repository studies have demonstrated that water absorption is a more significant driver of compound loss in DMSO than oxygen[3]. Water introduced via atmospheric exposure or condensation during freeze-thaw cycles can catalyze the hydrolysis of the imidazole core or cause the highly lipophilic 3,4-dimethylphenyl moiety to precipitate out of solution[1].

  • Photolytic Cleavage: Heterocyclic amines containing conjugated phenyl rings act as chromophores. Exposure to ambient UV/Visible light generates radical intermediates that lead to polymerization or ring-opening[4].

Degradation Core 5-(3,4-Dimethyl-phenyl)- 1-methyl-1H-imidazol-2-ylamine (Intact Compound) Oxidation Oxidative Attack (Dissolved O2 / ROS) Core->Oxidation O2 Photo Photolytic Cleavage (UV/Vis Light) Core->Photo Hydrolysis Moisture Absorption (Hygroscopic DMSO) Core->Hydrolysis H2O Deg1 2-Oxo-imidazole Derivatives (+16 Da) Oxidation->Deg1 Deg2 Radical Intermediates & Polymerization Photo->Deg2 Deg3 Hydrolysis & Precipitation Hydrolysis->Deg3

Figure 1: Primary degradation pathways of 2-aminoimidazole derivatives in solution.

Solvent Selection and Environmental Controls

The selection of solvent and storage temperature dictates the kinetic rate of the degradation pathways outlined above. While 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine has poor aqueous solubility, making DMSO the mandatory choice for high-concentration stocks (e.g., 10 mM), not all DMSO is created equal.

Rule of Thumb: Always use Anhydrous, Septum-Sealed DMSO (≥99.9% purity, ≤0.005% water) . Standard benchtop DMSO rapidly absorbs atmospheric moisture, which acts as a nucleophile and drastically reduces the shelf life of the stock[3].

Quantitative Stability Matrix

The following table summarizes the expected integrity of 2-aminoimidazole stock solutions based on environmental variables.

Storage ConditionSolvent QualityAtmosphereLight ExposureExpected Shelf Life (>95% Integrity)
-80°C (Optimal) Anhydrous DMSOArgon PurgedAmber Vials (Dark)24 - 36 Months
-20°CAnhydrous DMSOAmbient AirAmber Vials (Dark)6 - 12 Months
4°CStandard DMSOAmbient AirClear Vials< 1 Month
Room Temp (25°C)Standard DMSOAmbient AirAmbient Lab Light< 1 Week (High risk of oxidation)

Step-by-Step Methodology: Stock Solution Preparation

To ensure scientific integrity, a protocol must be self-validating. The following workflow prevents the introduction of moisture and oxygen, while the inclusion of an environmental control validates the storage conditions.

Materials Required:
  • 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (Dry powder, stored at -20°C in a desiccator).

  • Anhydrous DMSO (Septum-sealed).

  • Argon or Nitrogen gas line with a sterile needle.

  • Amber glass HPLC vials with PTFE-lined screw caps.

  • Internal Standard (Optional but recommended for LC-MS QC, e.g., a stable deuterated analog)[4].

Protocol:
  • Thermal Equilibration (Critical Step): Before opening the manufacturer's vial, allow the dry powder to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic powder, guaranteeing rapid degradation once dissolved.

  • Solvent Degassing: Pierce the septum of the anhydrous DMSO bottle with an inert gas line (Argon/N2) and a vent needle. Sparge the solvent for 10 minutes to displace dissolved oxygen[1].

  • Dissolution: Weigh the required mass of the compound and transfer it to a sterile amber vial. Add the calculated volume of degassed anhydrous DMSO to yield a 10 mM stock. Vortex gently until completely dissolved.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber microcentrifuge tubes or HPLC vials. Causality: Repeated freeze-thaw cycles introduce moisture and oxygen. Single-use aliquots eliminate this variable entirely.

  • Inert Gas Purging: Gently blow Argon gas over the headspace of each aliquot for 3–5 seconds before immediately capping tightly.

  • Self-Validating Storage: Store the aliquots at -80°C. Validation step: Place a sealed vial containing a moisture-indicating silica gel bead or an oxygen-sensitive resazurin strip in the same storage box. If the indicator changes color over time, the seal of the storage environment has been compromised, and the batch should be flagged for Quality Control.

Workflow Step1 1. Equilibrate Powder to RT Step2 2. Sparge DMSO with Argon Step1->Step2 Step3 3. Dissolve to 10 mM Stock Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Purge Headspace & Seal Step4->Step5 Step6 6. Store at -80°C Step5->Step6

Figure 2: Optimal workflow for preparing oxidation-sensitive 2-aminoimidazole stock solutions.

Quality Control & Stability Monitoring

Even with rigorous protocols, long-term storage requires periodic stability monitoring. Do not rely solely on biological assay readouts to detect compound degradation, as degradation products (like 2-oxo-imidazoles) may possess off-target toxicity or competitive binding profiles.

Recommended QC Workflow:

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS)[4].

  • Frequency: Test one random aliquot from the batch every 6 months.

  • Markers of Degradation:

    • Look for a reduction in the parent mass peak ( [M+H]+ ).

    • Specifically monitor for a +16 Da mass shift , which is the hallmark signature of the oxidative conversion of the 2-aminoimidazole to a 2-oxo-imidazole derivative[1].

    • Broadening of the solvent front or early-eluting peaks often indicates hydrolysis-induced ring opening[1].

By adhering to anhydrous conditions, inert gas purging, and strict thermal management, researchers can ensure that 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine stock solutions maintain >95% purity for up to three years, securing the reproducibility of downstream biological assays.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. Available at:[Link]

  • Zamora, R., & Hidalgo, F. J. (2014). "Reactive Carbonyl-Scavenging Ability of 2-Aminoimidazoles: 2-Amino-1-methylbenzimidazole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)." Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Application

Application Notes and Protocols: Formulating 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine for Intravenous Administration

Abstract The successful intravenous (IV) delivery of promising therapeutic agents is frequently hampered by poor aqueous solubility. It is estimated that over 70% of new chemical entities in development pipelines exhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful intravenous (IV) delivery of promising therapeutic agents is frequently hampered by poor aqueous solubility. It is estimated that over 70% of new chemical entities in development pipelines exhibit this characteristic, posing a significant challenge to formulation scientists.[1] This document provides a comprehensive guide for the formulation of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, a representative poorly soluble small molecule, for intravenous administration. Three distinct and industrially relevant formulation strategies are explored in detail: co-solvency, cyclodextrin complexation, and lipid-based nanoemulsions. For each approach, this guide outlines the foundational principles, provides step-by-step experimental protocols, and details the necessary analytical characterization and stability assessments. The methodologies presented herein are designed to be broadly applicable to other poorly soluble drug candidates, serving as a foundational resource for researchers and drug development professionals.

Pre-Formulation Assessment: The Cornerstone of Rational Formulation Design

Prior to embarking on any formulation strategy, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount. These foundational data inform the selection of the most appropriate solubilization technique and excipients, mitigating risks of formulation failure and accelerating the development timeline. For a novel compound like 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (MW: 201.27 g/mol , M.F.: C₁₂H₁₅N₃), the following properties must be experimentally determined.[2]

Essential Physicochemical Parameters
  • Aqueous Solubility: This is the most critical parameter. The solubility of the API should be determined across a physiologically relevant pH range (typically pH 3-9 for IV administration) to understand the potential for pH-dependent solubility.[3]

  • pKa Determination: As an imidazole derivative, the compound is likely to have ionizable groups.[3] Determining the pKa is crucial for predicting the pH at which the compound is ionized, which generally leads to higher aqueous solubility.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) provide a measure of the compound's lipophilicity. This is a key indicator for the suitability of lipid-based formulations.

  • Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and microscopy should be employed to determine the crystalline form, melting point, and polymorphism of the API. Different polymorphic forms can have significantly different solubilities and stabilities.[1]

Protocol: Aqueous Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 3, 5, 7.4, 9).

  • Equilibrium Solubility Measurement: Add an excess of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine to each buffer in separate vials.

  • Incubation: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Analysis: Withdraw an aliquot from each vial, filter through a 0.22 µm filter to remove undissolved solids, and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Formulation Strategies for Intravenous Administration

Based on the pre-formulation data, an appropriate solubilization strategy can be selected. The following sections detail three robust approaches.

Strategy 1: Co-Solvency

Co-solvency is a widely used technique to enhance the solubility of non-polar drugs by reducing the polarity of the aqueous vehicle through the addition of a water-miscible organic solvent.[4] Common co-solvents for parenteral formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][6]

Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[5] This disrupts the hydrogen bonding network of water, creating a more favorable environment for the non-polar drug molecule.

Protocol: Development of a Co-Solvent-Based Formulation

  • Co-solvent Screening: Prepare various binary and ternary mixtures of water with pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400). Determine the saturation solubility of the API in each mixture.

  • Toxicity and Permissible Limits: Select co-solvents and their concentrations based on their known safety profiles and regulatory acceptance for intravenous administration. High concentrations of some co-solvents can cause toxicity or irritation at the injection site.[5][7]

  • Formulation Preparation:

    • Accurately weigh the required amount of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine.

    • In a separate vessel, prepare the chosen co-solvent blend (e.g., 30% v/v Propylene Glycol, 10% v/v Ethanol in Water for Injection).

    • Gradually add the API to the co-solvent blend while stirring until completely dissolved.

    • Adjust the final volume with Water for Injection.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter.

  • Characterization:

    • Appearance: Visually inspect for clarity and absence of particulate matter.

    • pH Measurement: Ensure the pH is within a physiologically acceptable range (typically 3-9).[3]

    • Drug Content: Quantify the API concentration using a validated HPLC method.

    • In Vitro Dilution Study: Simulate intravenous administration by diluting the formulation in 0.9% saline and 5% dextrose solutions to assess for any drug precipitation.

Data Presentation: Hypothetical Co-solvent Screening Results

Co-solvent System (v/v)API Solubility (mg/mL)
Water< 0.01
20% Propylene Glycol in Water0.5
40% Propylene Glycol in Water2.1
20% PEG 400 in Water0.8
40% PEG 400 in Water3.5
30% PG, 10% Ethanol in Water4.2

Diagram: Co-Solvency Formulation Workflow

cluster_0 Formulation Development cluster_1 Final Product Preparation cluster_2 Quality Control API Weigh API Mixing Dissolve API in Co-solvent Blend API->Mixing Cosolvents Prepare Co-solvent Blend (e.g., PG, Ethanol, Water) Cosolvents->Mixing QS Adjust to Final Volume (Water for Injection) Mixing->QS Filtration 0.22 µm Sterile Filtration QS->Filtration Fill Fill into Vials Filtration->Fill QC Characterization: - Appearance - pH - Assay - Dilution Stability Fill->QC

Caption: Workflow for Co-Solvency Formulation.

Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[8] This structure allows them to encapsulate poorly water-soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[8][9] For parenteral administration, chemically modified cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are preferred due to their improved safety profiles and higher water solubility compared to native β-cyclodextrin.[10][11]

Causality: The hydrophobic drug molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the drug-cyclodextrin complex.[9]

Protocol: Formulation with HP-β-CD

  • Phase Solubility Studies:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-20% w/v).

    • Add an excess of the API to each solution.

    • Agitate at a constant temperature until equilibrium is reached.

    • Filter the samples and analyze the supernatant for API concentration by HPLC.

    • Plot the API solubility as a function of HP-β-CD concentration to determine the complexation efficiency.

  • Formulation Preparation:

    • Dissolve the required amount of HP-β-CD in Water for Injection.

    • Slowly add the API to the HP-β-CD solution with continuous stirring.

    • Stir until a clear solution is obtained, indicating the formation of the inclusion complex.

  • Lyophilization (Optional): For enhanced long-term stability, the aqueous formulation can be lyophilized to a stable powder for reconstitution.

  • Sterile Filtration and Filling: Sterile filter the final solution (or the reconstituted solution) through a 0.22 µm filter and fill into sterile vials.

  • Characterization:

    • Appearance and pH: As described for the co-solvent formulation.

    • Drug Content: Quantify API concentration by HPLC.

    • Complexation Efficiency: Can be further studied using techniques like Nuclear Magnetic Resonance (NMR) or DSC.

    • In Vitro Drug Release: Perform a dissolution or dialysis study to characterize the release of the drug from the cyclodextrin complex.

Data Presentation: Hypothetical Phase Solubility Diagram

HP-β-CD Conc. (% w/v)API Solubility (mg/mL)
0< 0.01
2.50.8
5.01.9
10.04.5
15.07.2
20.010.1

Diagram: Cyclodextrin Solubilization Mechanism

cluster_0 Aqueous Environment cluster_1 API Hydrophobic API (Low Solubility) Complex Soluble Inclusion Complex CD HP-β-CD plus + CD_node API_node

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

Strategy 3: Lipid-Based Nanoemulsion

Lipid emulsions are effective carriers for highly lipophilic drugs.[12] They consist of small oil droplets dispersed in an aqueous phase, stabilized by an emulsifying agent. For intravenous administration, the oil droplets should ideally be below 1 micrometer in size to prevent emboli.[13]

Causality: The lipophilic drug partitions into the oil core of the emulsion droplets, allowing for the administration of a poorly soluble compound in a stable, dispersed system that is biocompatible.[12][14]

Protocol: Preparation of a Lipid Nanoemulsion

  • Excipient Selection:

    • Oil Phase: Select a biocompatible oil such as soybean oil or medium-chain triglycerides (MCT).[13][15]

    • Emulsifier: Use a high-purity phospholipid, such as egg yolk phospholipid or soy lecithin.[13]

    • Tonicity Agent: Glycerin is commonly used to make the emulsion isotonic.[13]

  • Formulation Preparation:

    • Oil Phase: Dissolve the API in the selected oil. Gentle heating may be required.

    • Aqueous Phase: Disperse the emulsifier and glycerin in Water for Injection.

    • Pre-emulsion Formation: Add the oil phase to the aqueous phase under high shear mixing to form a coarse pre-emulsion.

    • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with the desired particle size is obtained.

  • Sterile Filtration and Filling: Aseptically filter the nanoemulsion through a filter with a pore size appropriate for the particle size distribution (e.g., 0.45 µm or larger, depending on the emulsion) and fill into sterile vials.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). For IV administration, the mean droplet size should be <500 nm with a narrow PDI.

    • Zeta Potential: Indicates the surface charge of the droplets and predicts the stability of the emulsion against coalescence.

    • Drug Content and Encapsulation Efficiency: Determine the total drug content and the amount of drug encapsulated within the oil droplets.

    • Osmolality and pH: Ensure the formulation is isotonic and has a physiological pH.

Analytical Methods for Quality Control

A robust, stability-indicating analytical method is required for all stages of formulation development. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the quantification of imidazole derivatives.[16][17]

Protocol: HPLC-UV Method for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[17]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax).

  • Injection Volume: 10 µL.

  • Quantification: Use an external calibration curve with standards of known concentrations.[17]

Stability Testing

Stability testing is essential to determine the shelf-life of the final formulation and to ensure its quality, safety, and efficacy throughout its storage and use.[18]

Protocol: Stability Study Design
  • Batch Selection: Place at least one primary batch of the final formulation in the proposed container-closure system on a formal stability study.[19]

  • Storage Conditions:

    • Long-term: 5°C ± 3°C (for refrigerated storage) or 25°C ± 2°C / 60% RH ± 5% RH (for room temperature storage).[20]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[20]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.[19]

    • Accelerated: 0, 1, 3, and 6 months.[20]

  • Stability-Indicating Parameters: Monitor for changes in:

    • Appearance (clarity, color, particulate matter).

    • pH.

    • API assay.

    • Degradation products (using the validated HPLC method).

    • For emulsions: Droplet size, PDI, and zeta potential.

    • For lyophilized products: Reconstitution time.

  • In-Use Stability: Conduct studies to simulate the conditions of clinical use, such as after reconstitution or dilution in infusion fluids (e.g., 0.9% saline, 5% dextrose).[21]

Data Presentation: Hypothetical Stability Data for HP-β-CD Formulation (Accelerated Conditions: 40°C/75% RH)

Time PointAppearancepHAssay (% of Initial)Total Impurities (%)
0 MonthsClear, colorless6.8100.00.05
1 MonthClear, colorless6.899.80.08
3 MonthsClear, colorless6.799.50.15
6 MonthsClear, colorless6.798.90.25

Conclusion

The successful formulation of a poorly soluble compound such as 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine for intravenous administration requires a systematic and scientifically-driven approach. This guide has detailed the critical pre-formulation characterization steps and provided comprehensive protocols for three distinct and powerful solubilization strategies: co-solvency, cyclodextrin complexation, and lipid nanoemulsions. The choice of the optimal strategy will depend on the specific physicochemical properties of the API, the required dose, and the desired product profile. By following these detailed protocols and implementing robust analytical and stability programs, researchers and formulation scientists can significantly enhance the likelihood of successfully advancing promising but poorly soluble drug candidates to the clinic.

References

  • World Pharma Today. (2025, October 17).
  • Pharmapproach. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1261–1282.
  • Pharmaceutical Technology. (2022, November 2).
  • Pacheco, S., Kanou, T., Fung, S. Y., Chen, K., Lee, D., Bai, X., Keshavjee, S., & Liu, M. (2016). Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. Journal of Controlled Release, 239, 211–222.
  • U.S. Food and Drug Administration. (n.d.).
  • Mirtallo, J. M., Dasta, J. F., & Ayers, P. (2020). Intravenous Lipid Emulsion Therapy in Drug Overdose and Poisoning: An Updated Review. Annals of Pharmacotherapy, 54(2), 153–165.
  • Jagtap, D. S., Gavande, G., Sonawane, S., & Babar, V. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • WuXi AppTec. (2024, March 15).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Fenyvesi, É., Vikmon, M., & Szente, L. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules, 24(22), 4199.
  • Lubrizol. (2022, March 29).
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in delivery systems: Applications. AAPS PharmSciTech, 6(2), E329–E357.
  • ResearchGate. (2025, July 8).
  • Various Authors. (2025, September 20).
  • ResearchGate. (n.d.). Intravenous Lipid Emulsions and Their Composition as Declared by the Manufacturer.
  • Sharma, N., & Nanda, A. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 506-517.
  • ProJect Pharmaceutics. (n.d.). In-use Stability Studies for Injectables.
  • Pharma Excipients. (2022, June 11).
  • MilliporeSigma. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
  • Oxford Academic. (2002, February 15). use of lipid emulsions for the iv administration of a new water soluble polyene antibiotic, SPK-843.
  • Gîrleanu, I., Iurciuc (Tincu), C. E., Antonoaea, P., Tuchilus, C., & Profire, L. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 933.
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • Wiley Analytical Science. (2019, December 25).
  • Polish Pharmaceutical Society. (n.d.).
  • Future Journal of Pharmaceutical Sciences. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • European Medicines Agency. (2010, May 31).
  • Fetti, D., & Ozcan, I. (2025, November 17). Use of intravenous lipid emulsions in drug-induced toxicities: a 2025 narrative review. Egyptian Journal of Forensic Sciences, 15(1), 1-10.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Asian Journal of Pharmaceutics. (2025, January 2). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs.
  • Censi, R., Di Martino, P., & Vermonden, T. (2018). Hydrogels for Hydrophobic Drug Delivery.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Patel, M. R., Patel, R. B., Parikh, J. R., Patel, B. G., & Solanki, A. B. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3).
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Skok, K., et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceutics, 17(2), 194.
  • Google Patents. (n.d.). US20100166876A1 - Loading of hydrophobic drugs into hydrophilic polymer delivery systems.
  • Santa Cruz Biotechnology, Inc. (n.d.). 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine.
  • ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).
  • Santa Cruz Biotechnology, Inc. (n.d.). 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine.
  • PubChem. (n.d.). (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine.
  • BLDpharm. (n.d.). 5-(3,4-Dimethylphenyl)-1H-imidazol-2-amine.
  • NextSDS. (n.d.). 5-(3,4-DIMETHYL-PHENYL)-1-METHYL-1H-IMIDAZOL-2-YL-AMINE.
  • MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Solubilizing 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine for Biological Assays

Introduction: The Challenge of "Compound DMI-2" Researchers working with novel chemical entities frequently encounter the challenge of poor aqueous solubility, a hurdle that can derail promising compounds before their bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of "Compound DMI-2"

Researchers working with novel chemical entities frequently encounter the challenge of poor aqueous solubility, a hurdle that can derail promising compounds before their biological activity can be thoroughly assessed. This guide focuses on a specific molecule, 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, which we will refer to as "DMI-2" for brevity. Its structural characteristics—a bulky, hydrophobic dimethyl-phenyl group combined with a basic amine—make it a classic example of a compound that requires careful formulation for use in aqueous biological assay systems.

This document provides a logical, step-by-step framework for scientists to diagnose solubility issues, select appropriate solubilization strategies, and validate their methods to ensure data integrity. We will move from fundamental principles to advanced troubleshooting, explaining the causality behind each experimental choice.

Section 1: Physicochemical Profile & Initial Assessment

Question: Why is DMI-2 expected to have low aqueous solubility?

Answer: The solubility of a molecule is dictated by its structure. DMI-2 possesses two key features that work in opposition:

  • A Hydrophobic Moiety: The 3,4-dimethyl-phenyl group is nonpolar and lipophilic ("fat-loving"). This large hydrocarbon portion of the molecule resists interaction with polar water molecules, driving its poor solubility.

  • A Basic Ionizable Center: The 2-amino group (-NH₂) on the imidazole ring is a basic functional group. Like other amines, this group can accept a proton (H⁺) from an acidic medium to form a positively charged cation.[1][2] This process, known as protonation, dramatically increases the molecule's polarity and, therefore, its aqueous solubility.

The core challenge is that at the neutral pH of most biological assays (e.g., pH 7.4), the basic amine group is largely uncharged, allowing the hydrophobic dimethyl-phenyl group to dominate its behavior, leading to insolubility.

Property Information for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (DMI-2) Source
Molecular Formula C₁₂H₁₅N₃[3]
Molecular Weight 201.27 g/mol [3]
Structure Chemical structure of DMI-2 (Illustrative Structure)-
Predicted pKa ~8.5 - 9.5The pKa of 2-aminoimidazole derivatives is typically in this range.[4] The actual value is influenced by the other substituents and should be determined experimentally for highest accuracy.

Question: What is the most critical first step before attempting to solubilize DMI-2?

Answer: The first and most critical step is to understand its pH-dependent solubility by leveraging its pKa. The pKa is the pH at which the amine group is 50% protonated (charged) and 50% neutral (uncharged). To effectively solubilize an amine, the pH of the solvent should be adjusted to at least two units below its pKa, which ensures that >99% of the molecules are in their charged, water-soluble, protonated form.[5]

This leads to a clear starting point: attempting to dissolve DMI-2 in an acidic buffer to create a concentrated stock solution.

start Start: DMI-2 Powder pka Predict or Determine Experimental pKa (e.g., pKa ≈ 9.0) start->pka ph_choice Prepare Acidic Buffer (pH << pKa) e.g., pH 2.0 HCl pka->ph_choice dissolve Attempt to Dissolve DMI-2 to Create Stock Solution (e.g., 10-20 mM) ph_choice->dissolve inspect Visually Inspect Is Solution Clear? dissolve->inspect success Success: Proceed with Acidic Stock Solution inspect->success Yes fail Insoluble: Proceed to Advanced Strategies (Co-solvents, Cyclodextrins) inspect->fail No

Caption: Initial solubility assessment workflow for DMI-2.

Section 2: FAQs - The pH Adjustment Method

Question: How do I prepare a concentrated stock solution of DMI-2 using pH adjustment?

Answer: This protocol aims to create a 10 mM stock solution of DMI-2 in an acidic vehicle.

Experimental Protocol: Acidic Solubilization

  • Materials:

    • DMI-2 powder

    • Sterile 0.1 M Hydrochloric Acid (HCl)

    • Sterile, high-purity water (e.g., Milli-Q®)

    • Vortex mixer and sonicator

    • Calibrated pH meter

  • Procedure:

    • Weigh out 2.01 mg of DMI-2 (for 1 mL of 10 mM stock).

    • Add 500 µL of sterile water to the vial containing the powder. The compound will likely not dissolve and will appear as a suspension.

    • While vortexing, add the 0.1 M HCl dropwise (typically 5-10 µL at a time).

    • Continue adding acid and vortexing until the solution becomes completely clear. Sonication in a water bath for 5-10 minutes can assist dissolution.

    • Once dissolved, add sterile water to bring the final volume to 1.0 mL.

    • Verify the final pH of the stock solution. It should be strongly acidic (typically pH 1-3).

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube for storage.

Question: My DMI-2 dissolved perfectly in acid, but it crashed out (precipitated) when I diluted it into my neutral pH cell culture media. What happened and what should I do?

Answer: This is the most common failure mode for this method. When you dilute the highly concentrated, low-pH stock into a large volume of pH 7.4 buffer, the buffer's capacity neutralizes the acid. The pH of the local environment around the DMI-2 molecules rises above its pKa, causing the protonated, soluble form to convert back to the neutral, insoluble form, which then precipitates.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of DMI-2 in your assay. The compound may stay in a supersaturated state long enough for the experiment if the concentration is below a certain threshold.

  • Increase Buffer Capacity (Assay Dependent): In some biochemical (non-cell-based) assays, you can use a stronger buffer (e.g., 50 mM HEPES instead of 10 mM) to better handle the pH shift, but this is often not possible in cell-based assays.

  • Move to Advanced Strategies: If precipitation persists even at the desired final concentration, pH adjustment alone is insufficient. You must combine it with or switch to an advanced solubilization technique.

Section 3: Troubleshooting Guide - Advanced Solubilization Strategies

When pH adjustment fails, the goal shifts to increasing the solubility of the neutral form of the molecule in the final assay medium.

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[6][7]

Question: Which co-solvents are appropriate for biological assays, and what are their limitations?

Answer: Dimethyl sulfoxide (DMSO) is the most common co-solvent for preparing high-concentration stock solutions.[8][9] However, its concentration in the final assay medium must be carefully controlled, as it can be toxic or induce unintended biological effects (e.g., cell differentiation) at concentrations typically above 0.5%.[10][11][12] Ethanol and polyethylene glycols (PEGs) are other options but often have lower solubilizing power and their own cellular toxicity limits.[6][10]

Co-Solvent Typical Stock Conc. Recommended Final Assay Conc. Potential Issues & Considerations
DMSO 10-50 mM≤ 0.5% (v/v)Cell toxicity, can induce differentiation, may interfere with some enzyme assays.[8][10]
Ethanol 10-20 mM≤ 1% (v/v)Can cause protein denaturation, cellular stress.[10]
PEG 400 1-10 mM≤ 2% (v/v)High viscosity, can be less effective than DMSO.

Experimental Protocol: DMSO Stock Preparation

  • Objective: To prepare a 20 mM stock solution of DMI-2 in 100% DMSO.

  • Procedure:

    • Weigh the appropriate amount of DMI-2 into a sterile vial.

    • Add 100% cell-culture grade DMSO to the desired final volume.

    • Vortex vigorously for 2-3 minutes. If needed, gently warm the vial to 37°C and/or sonicate to aid dissolution.

    • Ensure the final solution is perfectly clear.

    • Crucial Validation Step: Perform a "kinetic solubility test." Dilute the DMSO stock 1:100 or 1:200 into your final assay buffer (e.g., PBS or cell media) to mimic the final assay concentration. Let it sit at room temperature for 1-2 hours and visually inspect for any signs of precipitation (cloudiness, crystals). If it remains clear, the method is likely viable.

start Start: pH Adjustment Failed cosolvent Select Co-Solvent (Primary: DMSO) start->cosolvent tolerance Determine Max Co-Solvent Tolerance of Assay (e.g., 0.5% DMSO) cosolvent->tolerance stock Prepare High-Conc. Stock in 100% Co-Solvent tolerance->stock dilution Dilute Stock into Assay Buffer to Final Conc. & Max Co-Solvent % stock->dilution inspect Incubate & Inspect for Precipitation (Kinetic Solubility) dilution->inspect success Success: Solution is Clear Proceed to Assay Validation inspect->success Yes fail Failure: Precipitation Occurs Try Alternative Strategy inspect->fail No

Caption: Workflow for co-solvent selection and testing.
Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble molecules like DMI-2, forming a water-soluble "inclusion complex" that effectively shields the hydrophobic part of the drug from water.[14][15]

Question: How do I use cyclodextrins and which one should I choose?

Answer: The choice of cyclodextrin depends on the size of the guest molecule and the desired safety profile. For a molecule the size of DMI-2, β-cyclodextrins are a good starting point. Chemically modified versions are generally preferred for their higher solubility and improved safety profiles over natural β-cyclodextrin.[16]

Cyclodextrin Abbreviation Key Characteristics
Hydroxypropyl-β-cyclodextrin HP-β-CDHigh aqueous solubility, commonly used in parenteral formulations. A good first choice.
Sulfobutylether-β-cyclodextrin SBE-β-CDHigh aqueous solubility, negatively charged, often used to solubilize basic drugs via ionic interactions.[9]
β-Cyclodextrin β-CDLower aqueous solubility and potential for toxicity compared to modified versions; generally less preferred.[13][16]

Experimental Protocol: HP-β-CD Formulation

  • Objective: To prepare a 1 mM solution of DMI-2 complexed with HP-β-CD.

  • Materials:

    • DMI-2 powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Assay buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare a 40% (w/v) solution of HP-β-CD in your assay buffer. This is a high concentration and may require stirring and gentle warming to fully dissolve.

    • Add DMI-2 powder directly to the HP-β-CD solution to achieve the target concentration (e.g., 1 mM).

    • Mix the solution overnight at room temperature on a rotator or shaker to allow for efficient complexation.

    • After mixing, centrifuge the solution at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.

    • Carefully collect the supernatant. This is your DMI-2:HP-β-CD complex solution. The concentration should be confirmed analytically if possible (e.g., by HPLC).

Section 4: Assay Compatibility & Validation

Question: How can I be certain that my chosen solubilization method isn't interfering with my biological assay?

Answer: This is a critical question. Any additive (acid, DMSO, cyclodextrin) is an experimental variable that must be controlled. Failure to do so can lead to false positive or false negative results.

The Golden Rule: The Vehicle Control

For every experiment, you must run a "vehicle control." This is a sample that contains everything you added to your test compound sample, except for the test compound itself, diluted in the exact same way.

  • If you used a DMSO stock, your vehicle control is assay media with the same final concentration of DMSO.

  • If you used an acidic stock, your vehicle control is assay media with the same final concentration of the diluted acidic solution.

  • If you used cyclodextrin, your vehicle control is the cyclodextrin solution without the compound.

The response from the vehicle control is your baseline. The effect of your compound is the difference between the response of the compound-treated sample and the vehicle-treated sample.

cluster_assay Experimental Groups start Chosen Solubilization Method (e.g., 0.5% DMSO in Media) vehicle_prep Prepare Vehicle Control: 0.5% DMSO in Media (No DMI-2) start->vehicle_prep compound_prep Prepare Test Article: DMI-2 in 0.5% DMSO in Media start->compound_prep vehicle_group Group 2: Vehicle Control test_group Group 3: Test Article assay Run Biological Assay analysis Analyze Results assay->analysis control_group Group 1: Untreated Control (Media Only) control_group->assay vehicle_group->assay test_group->assay compare1 Compare Group 2 vs. Group 1: Is Vehicle Toxic/Activating? analysis->compare1 compare2 Compare Group 3 vs. Group 2: What is the True Effect of DMI-2? analysis->compare2 conclusion Draw Valid Conclusion compare1->conclusion compare2->conclusion

Caption: Experimental validation workflow with proper controls.

References

  • Vertex AI Search. (2024).
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • WuXi AppTec. (2024, May 31).
  • ResearchGate. (n.d.). Pharmaceutical Applications of Cyclodextrins. 1.
  • ACS Publications. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Altasciences. (n.d.).
  • IntechOpen. (2023, March 20).
  • Benchchem. (2025). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Wikipedia. (n.d.). Cosolvent.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • WuXi AppTec DMPK. (2024, March 15).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Basicmedical Key. (2017, May 8).
  • ResearchGate. (2025, August 5).
  • ScholarWorks. (2022, June 27). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • PubMed. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • NextSDS. (n.d.). 5-(3,4-DIMETHYL-PHENYL)
  • PubMed. (2015, October 15).
  • Santa Cruz Biotechnology. (n.d.). 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine | SCBT.
  • Open Oregon Educational Resources. (n.d.). 5.
  • Santa Cruz Biotechnology. (n.d.). 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine.
  • BOC Sciences. (n.d.).
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • ISSR. (n.d.). Solubility and pH of amines.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Biotage. (2023, February 10).
  • PubChem. (n.d.). (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine.
  • Realize Beauty - WordPress.com. (2021, October 1). Amino Acids for pH Adjustment?.
  • IntechOpen. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.
  • Rowan Newsletter. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism.
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4).
  • MDPI. (2023, June 9). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
  • BLDpharm. (n.d.). 1176748-87-0|5-(3,4-Dimethylphenyl)-1H-imidazol-2-amine.
  • Asian Journal of Chemistry. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models.
  • Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles.
  • NIST WebBook. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine: Chemical Structure, Properties, and Biological Context.
  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole | Download Scientific Diagram.
  • ChemicalBook. (n.d.). 5-[1-(2,3-DiMethylphenyl)ethenyl]iMidazole | 1021949-47-2.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly substituted 2-aminoimidazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly substituted 2-aminoimidazoles. The synthesis of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine typically proceeds via the bimolecular condensation of 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (an α -haloketone) with N -methylguanidine. While this pathway is a cornerstone of heterocyclic chemistry[1], researchers often struggle with low yields (< 40%) due to competing side reactions, regioselectivity issues, and incomplete dehydration[2].

This guide provides a mechanistic approach to diagnosing and resolving these bottlenecks so you can achieve robust, reproducible yields.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield Detected (< 40%) CheckLCMS Run LC-MS on Crude Start->CheckLCMS Isomer Mass = Target Multiple Peaks? CheckLCMS->Isomer Hydrolysis Mass = Target + 18 (M+H2O)? CheckLCMS->Hydrolysis Unreacted Mass = Intermediate Stalled? CheckLCMS->Unreacted Regio Regioisomer Formation (4-aryl vs 5-aryl) Isomer->Regio Hydro Haloketone Hydrolysis Hydrolysis->Hydro Incomplete Incomplete Cyclization Unreacted->Incomplete Sol1 Lower initial temp (0°C) Use aprotic solvent Regio->Sol1 Sol2 Strictly anhydrous base (e.g., dry K2CO3) Hydro->Sol2 Sol3 Increase Step 2 temp Add acid catalyst Incomplete->Sol3

Fig 1: LC-MS guided diagnostic workflow for 2-aminoimidazole synthesis troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a mixture of two products with the exact same mass (m/z 202.13 for [M+H]+ ). Why am I not getting a single product? Mechanistic Causality: You are observing regiomeric scrambling. N -methylguanidine possesses two distinct nucleophilic nitrogen centers: the primary amine ( −NH2​ ) and the secondary amine ( −NHCH3​ ). For the desired 5-aryl isomer, the primary amine must perform the initial SN​2 attack on the α -carbon of the haloketone, allowing the secondary amine to subsequently condense with the carbonyl. If the secondary amine attacks the α -carbon instead, cyclization yields the undesired 4-aryl isomer (1-methyl-4-(3,4-dimethylphenyl)-1H-imidazol-2-amine). Solution: The primary amine is sterically less hindered and intrinsically more nucleophilic. To exploit this kinetic preference, strictly control the temperature during the initial substitution phase. Add the haloketone dropwise at 0°C. Do not allow the reaction to warm to room temperature until the substitution is complete.

Q2: I am seeing a major impurity with a mass of +18 Da relative to my target. What is this, and how do I prevent it? Mechanistic Causality: A mass of +18 Da indicates that your 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one is undergoing hydrolysis to form the corresponding α -hydroxyketone. This is a classic side reaction when utilizing aqueous bases (e.g., NaOH , KOH ) or hygroscopic solvents that have absorbed atmospheric moisture. Solution: Transition to a strictly anhydrous environment. Replace protic/aqueous bases with finely powdered, oven-dried Potassium Carbonate ( K2​CO3​ ) and use anhydrous N,N -Dimethylformamide (DMF) as the solvent.

Q3: The reaction stalls at an intermediate mass (Target + 18 Da, M+H2O). It’s not the hydroxyketone, as it contains nitrogen. Why won't it finish? Mechanistic Causality: You have successfully formed the uncyclized intermediate (1-(3,4-dimethylphenyl)-2-(2-methylguanidino)ethan-1-one), but it has failed to undergo the final dehydration step to form the aromatic imidazole ring. Dehydration requires sufficient thermal energy to drive the loss of water. Solution: After the initial low-temperature substitution, the reaction must be heated to 80–90°C for 4–6 hours. If the reaction still stalls, the addition of a mild acid catalyst (like a few drops of glacial acetic acid) can drive the equilibrium forward by protonating the intermediate hydroxyl group, facilitating its departure as water.

Quantitative Data Presentation

The table below summarizes the impact of reaction conditions on the yield and purity of the target molecule.

Table 1: Optimization of Reaction Conditions for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine Synthesis

SolventBaseTemp (Step 1)Temp (Step 2)Yield (%)Major Impurity
EthanolNaOH (aq)25°C80°C15% α -hydroxyketone (Hydrolysis)
DMF K2​CO3​ 25°C80°C45%4-aryl regioisomer
DMF (Anhydrous) K2​CO3​ (Dry)0°C80°C78%None (Optimized)
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the distinct temperature phases separate the kinetic substitution from the thermodynamic cyclization, ensuring high regioselectivity and complete conversion.

Step 1: Kinetic Substitution (Regiocontrol)

  • In an oven-dried, argon-flushed 100 mL round-bottom flask, suspend N -methylguanidine hydrochloride (1.2 equiv, 12 mmol) and anhydrous K2​CO3​ (3.0 equiv, 30 mmol) in 25 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes to generate the free base, then cool the flask to 0°C using an ice-water bath.

  • Dissolve 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (1.0 equiv, 10 mmol) in 10 mL of anhydrous DMF.

  • Add the haloketone solution dropwise over 30 minutes to the cooled guanidine suspension.

    • Validation checkpoint: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the haloketone and the formation of a highly polar intermediate spot within 1 hour.

Step 2: Thermodynamic Cyclization (Dehydration) 5. Once the haloketone is consumed, remove the ice bath and attach a reflux condenser. 6. Heat the reaction mixture to 85°C for 5 hours.

  • Validation checkpoint: An LC-MS aliquot should show the conversion of the uncyclized intermediate (m/z 220) to the final dehydrated target (m/z 202).

  • Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine.

References
  • Title: Fundamentals of Heterocyclic Chemistry Importance in Nature and in the Synthesis of Pharmaceuticals Source: dokumen.pub URL: 1

  • Title: Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling Source: researchgate.net URL: 2

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Resolving HPLC Peak Tailing for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

Welcome to the technical support center for the chromatographic analysis of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of this and similar basic aromatic amines. Here, we will dissect the root causes of this common chromatographic problem and provide a systematic, science-backed approach to achieving sharp, symmetrical, and reproducible peaks.

The structure of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine contains basic nitrogen atoms within the imidazole ring and the primary amine group. In reversed-phase HPLC, such basic compounds are notoriously prone to peak tailing. This phenomenon is not merely a cosmetic issue; it directly impacts the accuracy of integration and quantification, complicates impurity profiling, and reduces overall method resolution and reliability[1][2]. This guide provides actionable solutions grounded in chromatographic theory.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason my peak for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine is tailing?

A1: The most common cause of peak tailing for basic compounds like this one is secondary ionic interactions with the stationary phase.[3] Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3, these silanol groups become deprotonated and negatively charged (Si-O⁻).[2][4] Your basic analyte, which is protonated and positively charged at this pH, can then interact with these negative sites through ion exchange. This secondary retention mechanism is stronger and kinetically different from the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[2][5]

Q2: Before I change my method chemistry, what instrumental factors should I check?

A2: Always verify your system's integrity first. Extraneous peak broadening and tailing can be caused by "extra-column volume" or "dead volume".[6][7]

  • Fittings and Tubing: Check all fittings between the injector, column, and detector for leaks or improper connections. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that its length is minimized.[6][8]

  • Column Void: A void or channel in the packed bed at the column inlet can cause significant peak distortion. This can happen from pressure shocks or column aging. Reversing and flushing the column (if the manufacturer permits) or replacing it may be necessary.

  • Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause peak distortion. If possible, dissolve your sample in the mobile phase itself.[7]

Q3: How does changing the mobile phase pH help improve the peak shape?

A3: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[9] For a basic analyte, you have two primary strategies:

  • Low pH (Ion Suppression of Silanols): By lowering the mobile phase pH to below 3 (ideally ~2.5), you protonate the residual silanol groups (Si-OH), effectively neutralizing them. This eliminates the undesirable ion-exchange interaction with your protonated basic analyte, leading to a significant improvement in peak symmetry.[10][11]

  • High pH (Analyte Neutralization): By raising the mobile phase pH to at least 2 units above the analyte's pKa, you deprotonate the analyte, making it neutral. A neutral analyte will not engage in ionic interactions with the stationary phase. This approach often provides excellent peak shape but requires a pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns will dissolve at high pH.[12][13]

Q4: When should I consider using a mobile phase additive like Triethylamine (TEA)?

A4: If adjusting the pH alone is insufficient or not possible, a mobile phase additive can be used. Triethylamine (TEA) is a "competing base".[10] It is a small, basic molecule that is added to the mobile phase at a low concentration (e.g., 5-20 mM). The TEA will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte. This reduces the opportunity for secondary interactions and improves peak shape. However, be aware that additives like TEA can shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector.[10]

Q5: Could my C18 column be the problem, even if it's new?

A5: Yes. The quality of the silica and the bonding chemistry are critical. Older columns based on "Type A" silica have more metal contaminants and highly acidic silanols, which cause severe tailing with basic compounds.[3][10] Modern columns use high-purity, "Type B" silica with advanced end-capping to minimize exposed silanols. For particularly challenging basic compounds, a standard C18 may still not be sufficient. In this case, selecting a specialized stationary phase, such as one with a polar-embedded group or a different chemistry altogether (e.g., Phenyl, Cyano), may be necessary to achieve optimal peak shape.[6][14][15]

Systematic Troubleshooting Guide

This guide presents a logical workflow for diagnosing and resolving peak tailing. Start with Step 1 and proceed sequentially.

Step 1: System & Column Health Assessment

Before modifying your method, ensure the issue is not hardware-related. A poorly performing system or a compromised column can mimic chemical-related peak tailing.

Experimental Protocol: System Performance Test

  • Prepare a Standard Solution: Dissolve a well-behaved, neutral compound (e.g., Toluene, Caffeine) in the mobile phase.

  • Disconnect the Column: Replace the column with a zero-dead-volume union.

  • Inject and Analyze: Inject the neutral standard. You should see a very sharp, symmetrical peak. If this peak tails, it indicates a problem with extra-column volume in your system (injector, tubing, detector flow cell).

  • Install a Trusted Column: If the system check passes, install a new or well-maintained C18 column that is known to perform well.

  • Re-analyze Standard: Inject the neutral standard again. The peak should remain sharp and symmetrical. If it now tails, the column is faulty.

  • Analyze Your Compound: If the neutral standard's peak is good, inject your 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine sample. If you observe tailing, the problem is chemical in nature, and you should proceed to Step 2.

start Start: Peak Tailing Observed check_system Step 1: System Health Check (Inject neutral standard) start->check_system system_ok Is system peak sharp? check_system->system_ok column_ok Is column peak sharp? system_ok->column_ok Yes fix_system Fix System Hardware (Check tubing, fittings) system_ok->fix_system No problem_is_chem Conclusion: Problem is Chemical Proceed to Step 2 column_ok->problem_is_chem Yes replace_column Replace Column column_ok->replace_column No

Caption: Initial troubleshooting workflow to distinguish hardware vs. chemical issues.

Step 2: Mobile Phase Optimization

This is the most critical step for improving the peak shape of a basic analyte. The interaction between your compound and the stationary phase is governed by the mobile phase environment.

Analyte Positively Charged Analyte (R-NH3+) Interaction Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Silanol Negatively Charged Silanol (Si-O-) Silanol->Interaction

Caption: The problematic ionic interaction causing peak tailing.

Strategy A: Low pH Mobile Phase (Suppressing Silanol Ionization)

Causality: At a pH ≤ 2.5, the vast majority of surface silanol groups are protonated (Si-OH) and thus electrically neutral.[10] This eliminates the electrostatic attraction, which is the root cause of tailing, allowing for a single, uniform hydrophobic interaction. Your analyte will be fully protonated (R-NH3+), ensuring consistent behavior.

Experimental Protocol: Low pH Mobile Phase Preparation (pH 2.5)

  • Aqueous Phase Prep: To 950 mL of HPLC-grade water, add a suitable buffer acid. For a target pH of 2.5, Trifluoroacetic Acid (TFA) at 0.1% (v/v) or Formic Acid at 0.1% (v/v) are common choices. Phosphoric acid can also be used to create a phosphate buffer, but check for compatibility with your organic mobile phase to avoid precipitation.[10]

  • pH Adjustment: Place a calibrated pH meter in the solution. Adjust the pH to 2.5 by dropwise addition of the chosen acid.

  • Final Volume: Bring the final volume to 1 L with HPLC-grade water.

  • Filtration and Degassing: Filter the buffer through a 0.22 µm membrane filter and degas thoroughly.

  • Chromatographic Run: Use this aqueous buffer as Mobile Phase A and your organic solvent (Acetonitrile or Methanol) as Mobile Phase B. Equilibrate the column for at least 15-20 column volumes before injecting your sample.

Strategy B: High pH Mobile Phase (Neutralizing the Analyte)

Causality: By increasing the mobile phase pH to be significantly higher than the pKa of your analyte's basic functional groups, you convert the analyte to its neutral, free-base form.[13] This neutral molecule will not participate in ion-exchange with silanols, dramatically improving peak shape. This often has the added benefit of increasing retention for basic compounds.[12] Crucially, this requires a column specifically designed for high pH stability (pH range up to 11 or 12). [16]

Experimental Protocol: High pH Mobile Phase Preparation (pH 10)

  • Column Verification: Confirm your column is rated for high pH use (e.g., Waters XBridge, Phenomenex Gemini, Agilent Zorbax Extend). Using a standard silica column will cause irreversible damage.

  • Aqueous Phase Prep: To 950 mL of HPLC-grade water, add a high-pH compatible buffer. Ammonium bicarbonate or ammonium formate at a concentration of 10 mM are common choices for LC-MS compatibility.

  • pH Adjustment: Adjust the pH to 10.0 using a suitable base, such as ammonium hydroxide.

  • Final Volume & Filtration: Bring to a final volume of 1 L, filter, and degas as described previously.

  • Chromatographic Run: Equilibrate the high-pH stable column thoroughly with the new mobile phase before analysis.

StrategypH RangeMechanismProsCons
Low pH 2.0 - 3.0Suppresses silanol ionization (Si-OH)Compatible with most silica columns, robust, good peak shape.Analyte is fully charged; may have low retention.
High pH 9.0 - 11.0Neutralizes basic analyte (R-NH2)Excellent peak shape, often increased retention.[12]Requires specialized, pH-stable column.
Step 3: Stationary Phase Selection

If mobile phase optimization does not yield a satisfactory peak shape, the column's stationary phase chemistry is the next variable to address.

Stationary PhaseKey FeatureIdeal Use Case for Basic Analytes
High-Purity End-Capped C18/C8 Based on Type-B silica (>99.99% pure) with minimal silanol activity.[11]A good starting point. If tailing persists, a more specialized phase is needed.
Polar-Embedded Phase Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain.The polar group shields residual silanols, improving peak shape for bases, especially in highly aqueous mobile phases.[6][14]
Phenyl Phase Phenyl groups bonded to the silica.Offers alternative selectivity (π-π interactions) for aromatic compounds and can sometimes provide better peak shape for basic aromatics than C18.[15]
Hybrid Silica (e.g., BEH) Organo-silica hybrid particles.Offers enhanced chemical stability across a very wide pH range (1-12), making it ideal for both low and high pH strategies.[17]
Polymer-Based (e.g., PS-DVB) Polymeric beads (e.g., polystyrene-divinylbenzene).Completely free of silanol groups; stable across the entire pH range (1-13). Excellent for very basic compounds but may have different selectivity and lower efficiency than silica.[14]
References
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Moravek, Inc. (2024, December 3).
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chrom Tech, Inc. (2025, October 28).
  • LCGC International. (2026, March 17).
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • YMC. (n.d.).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Waters Corporation. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047.
  • Axel Semrau. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (n.d.).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • NextSDS. (n.d.). 5-(3,4-DIMETHYL-PHENYL)
  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Nacalai Tesque, Inc. (n.d.).
  • International Journal of Pharmaceutical and Biological Archives. (2013, July 15).
  • Veeprho. (2025, August 25).

Sources

Optimization

Technical Support Center: Optimizing Plasma Extraction for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with quantifying 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with quantifying 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine in complex biological matrices.

Due to its basic 2-aminoimidazole core and lipophilic dimethylphenyl moiety, this analyte presents unique challenges in LC-MS/MS bioanalysis, particularly regarding protein binding and phospholipid-induced ion suppression. This guide provides field-proven, self-validating methodologies to ensure high recovery, precision, and analytical integrity.

Part 1: Core Chemistry & Sorbent Selection (FAQ)

Q: What is the optimal extraction chemistry for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine? A: The gold standard for basic, moderately lipophilic amines is Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) [1]. Causality: The analyte contains an amine group on an imidazole ring, making it a weak base (estimated pKa ~7.5–8.5). Standard Reversed-Phase (C18) SPE struggles to retain highly polar, charged molecules at physiological pH. MCX sorbents combine a hydrophobic polymeric backbone (divinylbenzene) with strongly acidic sulfonic acid groups. By acidifying the plasma, the analyte's amine group becomes fully protonated, allowing it to lock onto the sulfonic acid sites via strong electrostatic interactions[2].

Q: Why is standard Protein Precipitation (PPT) insufficient for this analyte? A: While PPT is fast, it fails to remove endogenous phospholipids[3]. Phospholipids are notorious for co-eluting with lipophilic analytes and competing for charge on the surface of electrospray ionization (ESI) droplets[4]. This phenomenon, known as ion suppression , drastically reduces the MS/MS signal, compromises the lower limit of quantification (LLOQ), and breaks the linearity of your calibration curve[5].

Ion_Suppression A Endogenous Phospholipids (from Plasma Matrix) B Chromatographic Co-elution with Target Analyte A->B C Competition for Charge (ESI Droplet Surface) B->C D Analyte Ion Suppression (Reduced MS Signal) C->D

Mechanism of phospholipid-induced ion suppression in ESI-LC-MS/MS.

Part 2: Troubleshooting Guide

Issue: I am experiencing inconsistent absolute recovery (ranging from 40% to 75%) across different plasma lots. Root Cause: Inadequate disruption of protein binding during sample pre-treatment. The analyte is likely remaining bound to plasma albumin or alpha-1-acid glycoprotein. Solution: Implement a strict acidification step prior to loading. Add 2% Formic Acid to the plasma in a 1:1 (v/v) ratio and vortex for a minimum of 30 seconds[1]. This low pH unfolds plasma proteins, releasing the analyte, and ensures the 2-aminoimidazole group is 100% protonated for optimal binding to the MCX resin[6].

Issue: My matrix effect is calculated at -45% (severe ion suppression). How do I clean up the extract? Root Cause: Hydrophobic matrix components (specifically phosphatidylcholines) are surviving the extraction process and entering the mass spectrometer[7]. Solution: Leverage the dual-retention mechanism of the MCX sorbent. Because your protonated analyte is ionically locked to the sulfonic acid groups, you can aggressively wash the cartridge with 100% Methanol prior to elution[8]. This organic wash breaks hydrophobic bonds, flushing out >99% of phospholipids and residual proteins without eluting your target analyte[9].

Issue: The analyte peak is tailing or splitting in the chromatogram. Root Cause: Matrix components loosely bonding to the analyte can alter column retention times, or the injection solvent is too strong relative to the mobile phase[5]. Solution: Ensure the final SPE eluate is completely evaporated under nitrogen and reconstituted in a solvent that closely matches your initial LC mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

Part 3: Self-Validating Experimental Protocol (MCX-SPE)

This protocol is designed as a self-validating system. Mandatory QC Step: Always spike a stable isotopically labeled (SIL) internal standard (e.g., Analyte-d6) into the raw plasma before extraction. Monitoring the absolute peak area of the SIL-IS across all samples will immediately flag any extraction failures or localized matrix effects[10].

Step-by-Step Methodology
  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of the SIL-IS working solution. Add 200 µL of 2% Formic Acid in LC-MS grade water. Vortex vigorously for 30 seconds.

  • Conditioning: Pass 1 mL of 100% Methanol through a 30 mg/1 mL MCX cartridge to activate the polymeric sorbent.

  • Equilibration: Pass 1 mL of 2% Formic Acid in water to prepare the ionic sites.

  • Loading: Apply the pre-treated plasma sample to the cartridge. Draw through at a controlled flow rate of ~1 mL/min. (Causality: The basic amine binds to the cation exchange sites).

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. (Causality: Removes salts, highly polar interferences, and carbohydrates).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Causality: Removes neutral lipids and phospholipids. The analyte remains locked via ionic bonds).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol . (Causality: The high pH deprotonates the analyte, neutralizing its charge and breaking the ionic bond. The methanol simultaneously disrupts hydrophobic interactions, releasing the pure compound)[8].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

SPE_Workflow A 1. Sample Pre-treatment (Plasma + 2% Formic Acid) C 3. Load Sample (Analyte binds via cation exchange) A->C B 2. Condition & Equilibrate (MeOH, then 2% Formic Acid) B->C D 4. Wash 1: Aqueous (2% Formic Acid - removes salts) C->D E 5. Wash 2: Organic (100% MeOH - removes phospholipids) D->E F 6. Elution (5% NH4OH in MeOH) E->F

Optimized Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Amines.

Part 4: Quantitative Performance Summary

The table below summarizes the expected performance metrics when optimizing the extraction of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine using different methodologies.

Table 1: Comparative Extraction Metrics in Human Plasma

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)*Phospholipid Removal (%)Precision (% RSD)
Protein Precipitation (PPT) 85 - 95%-40% to -65%< 5%15 - 25%
Liquid-Liquid Extraction (MTBE) 60 - 75%-15% to -30%~ 60%10 - 15%
MCX-SPE (Optimized Protocol) 88 - 94% -2% to +4% > 99% < 5%

*Matrix Effect (%) is calculated as: (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solvent) x 100 - 100. Values close to 0% indicate minimal ion suppression/enhancement.

References

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies.[1] URL:

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich. URL:

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC (NIH).[5] URL:

  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility. Chromatography Today.[3] URL:

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Sigma-Aldrich.[8] URL:

  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.[4] URL:

  • Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids. Analytical Chemistry - ACS Publications.[10] URL:

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange. Agilent Technologies.[6] URL:

  • SPE Phase and Solvent Selection. Thermo Fisher Scientific.[2] URL:

Sources

Troubleshooting

Overcoming precipitation of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine in aqueous culture media

Welcome to the technical support center for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome challenges related to the precipitation of this compound in aqueous culture media. As Senior Application Scientists, we have curated this resource to provide not only procedural steps but also the underlying scientific principles to empower your research.

Understanding the Challenge: Why Does Precipitation Occur?

Furthermore, the molecule contains a 2-amino group and two nitrogen atoms within the imidazole ring, making it a weak base.[4] The solubility of such compounds is highly dependent on the pH of the solution.[5] In its neutral (free base) form, which is prevalent at the physiological pH of most culture media (typically pH 7.2-7.4), the compound is less soluble. Protonation of the nitrogen atoms at a lower pH would form a more soluble salt, but this is often not compatible with standard cell culture conditions.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to addressing precipitation issues with 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine during your experiments.

Issue 1: Precipitate Forms Immediately Upon Addition to Aqueous Media

Question: I've just diluted my DMSO stock solution of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine into my cell culture medium, and it immediately turned cloudy. What should I do?

Answer: This is a classic sign of a compound "crashing out" of solution due to a rapid change in solvent polarity. The compound is highly soluble in the organic solvent DMSO but not in the aqueous medium.[6] Here’s a workflow to address this:

Troubleshooting Workflow for Immediate Precipitation

G A Precipitation Observed Immediately B Is the final concentration above the solubility limit? A->B C Reduce final concentration and repeat B->C Yes D Optimize Dilution Method B->D No E Pre-warm media to 37°C D->E F Use a stepwise dilution into media E->F G Increase final DMSO concentration (with caution) F->G H Still Precipitating? G->H H->C No, problem solved I Consider Advanced Solubilization Techniques H->I Yes J pH Modification I->J K Cyclodextrin Formulation I->K

Caption: A decision tree for troubleshooting immediate precipitation.

Detailed Steps:

  • Re-evaluate the Final Concentration: The most straightforward reason for precipitation is that the target concentration exceeds the compound's thermodynamic solubility in the final medium. Attempt the experiment again with a lower final concentration.

  • Optimize Your Dilution Technique:

    • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound. Solubility often increases with temperature.[6]

    • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of media, create an intermediate dilution. Add a small volume of the stock to a small, pre-warmed volume of media, mix vigorously, and then add this to the final volume.[6]

  • Cautiously Increase the Co-solvent Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final percentage (e.g., from 0.1% to 0.5%) might be necessary.[7][8] It is critical to run a vehicle control with the same final DMSO concentration to account for any solvent effects. Most cell lines can tolerate up to 0.5% DMSO, but sensitive primary cells may require concentrations below 0.1%.[8]

Issue 2: Precipitate Forms Over Time in the Incubator

Question: The medium looked clear when I added the compound, but after a few hours in the incubator, I see a fine precipitate or crystals in the well. Why did this happen and how can I fix it?

Answer: This delayed precipitation can occur due to several factors:

  • Temperature Changes: Although you pre-warmed the media, temperature fluctuations can still occur.

  • Interactions with Media Components: Components in the media, such as salts and proteins from Fetal Bovine Serum (FBS), can interact with the compound over time, leading to precipitation.[9]

  • Supersaturated Solution: You may have initially created a supersaturated solution that is thermodynamically unstable and precipitates over time.

Solutions:

  • Reduce Final Concentration: This is the most common cause. A lower concentration is less likely to be supersaturated.

  • Assess Serum Concentration: FBS contains albumin, which can bind to and help solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, consider if increasing the serum concentration is an option for your experiment.

  • Employ Advanced Solubilization Methods: If reducing the concentration is not feasible for your desired biological effect, you will need to consider more advanced formulation strategies.

Advanced Solubilization Strategies

When standard co-solvent methods are insufficient, the following techniques can be employed to enhance the aqueous solubility of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine.

pH Modification

As a weak base, the solubility of this compound can be increased by lowering the pH.[5] This protonates the basic nitrogen centers, forming a more soluble salt.

Causality: The pKa of a compound is the pH at which it is 50% in its ionized and 50% in its neutral form. For a base, at a pH below its pKa, the ionized (protonated) form predominates. The pKa of the conjugate acid of imidazole is around 7, and while substituents will alter this, it's likely that the pKa of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine is in a range where slight acidification of the medium could improve solubility.

Protocol:

  • Prepare a slightly acidic stock solution of the compound in a biochemically compatible buffer (e.g., citrate buffer at pH 5-6).

  • Carefully add this stock solution to your culture medium, monitoring the final pH to ensure it remains within a range tolerated by your cells.

  • Caution: Significant changes in media pH can be detrimental to cell health. This method requires careful optimization and is not suitable for all cell types.

Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that is more soluble in water.[11][12]

Mechanism of Action:

G cluster_0 Before Complexation cluster_1 After Complexation A Hydrophobic Compound (Insoluble) D Inclusion Complex (Soluble) B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) C Aqueous Medium (Water) C->D Forms

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol for Preparing a Cyclodextrin Inclusion Complex:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications due to its low toxicity.[10]

  • Prepare Solutions:

    • Dissolve the 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Prepare an aqueous solution of HP-β-CD with a molar excess (e.g., 2-5 fold) relative to the compound.

  • Form the Complex: Slowly add the compound solution to the stirring cyclodextrin solution.

  • Remove Organic Solvent: Use a rotary evaporator or nitrogen stream to remove the organic solvent.

  • Lyophilize: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.

  • Reconstitute: The lyophilized powder can then be dissolved directly in the aqueous culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[13] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[14] Ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., 37°C) can be applied, but be mindful of the compound's stability at elevated temperatures.[7]

Q2: How should I store my stock solution?

A2: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation.[7] Store these aliquots at -20°C or -80°C, protected from light.

Q3: What is the maximum final concentration of DMSO I should use in my cell culture experiments?

A3: The final DMSO concentration should be kept as low as possible, typically below 0.5%.[8] For sensitive cell lines, especially primary cells, the concentration should ideally be ≤ 0.1%.[7] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments to account for any effects of the solvent on cell viability and function.

Q4: Can I use other co-solvents besides DMSO?

A4: Yes, other co-solvents like ethanol or dimethylformamide (DMF) can be used.[15] However, their compatibility with your specific compound and cell type must be empirically verified. DMSO remains the most widely used and characterized co-solvent for cell culture applications.[14]

Q5: Could the media itself be the problem?

A5: Yes, although less common for a single compound, media components can sometimes cause precipitation.[16] High concentrations of salts, phosphates, or changes in pH can reduce the solubility of media components themselves. Ensure your media is properly prepared, stored, and not expired.

Summary of Key Parameters

ParameterRecommendationRationale
Stock Solution Solvent 100% DMSOHigh solubilizing power for a wide range of organic compounds.[13][14]
Stock Solution Conc. 10-50 mMA high concentration minimizes the volume of DMSO added to the final culture.
Storage Aliquot and store at -20°C or -80°C, protected from light.Prevents degradation from repeated freeze-thaw cycles and light exposure.[7]
Final DMSO Conc. ≤ 0.5% (ideally ≤ 0.1% for sensitive cells)Minimizes solvent-induced cytotoxicity and off-target effects.[7][8]
Dilution Method Pre-warm media to 37°C and use a stepwise dilution.Improves solubility and prevents the compound from "crashing out".[6]
Advanced Methods pH modification (acidification), Cyclodextrin formulation.For highly insoluble cases where concentration cannot be lowered.[5][11]

By understanding the physicochemical properties of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine and applying these systematic troubleshooting and solubilization strategies, researchers can overcome the challenge of precipitation and ensure the integrity and reproducibility of their experimental results.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Ritika, S. L., Harikumar, & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Benchchem. (n.d.).
  • Zhang, et al. (2014). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Benchchem. (n.d.).
  • ISSR. (n.d.). Solubility and pH of amines.
  • MDPI. (n.d.). An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy.
  • SciSpace. (2026). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers.
  • Academia.edu. (n.d.).
  • (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • ACS Omega. (2025).
  • LifeTein®. (n.d.). How to dissolve peptides in DMSO?
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Merck. (n.d.).
  • Wikipedia. (n.d.). Imidazole.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Benchchem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)
  • Merck. (n.d.). Common Cell Culture Problems: Precipitates.
  • Smart Cyclodextrin-Based Drug Delivery Systems: Stimuli-Responsiveness and Controlled Release. (2018). Mini Review.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • PMC. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • Pearson. (n.d.). Amine Solubility in Organic Solvents.
  • PubMed. (2023).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.
  • ResearchGate. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • ResearchGate. (2015).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the In Vitro Evaluation of Novel Imidazole Derivatives: A Comparative Framework for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

Introduction: The Imidazole Scaffold as a Cornerstone of Modern Drug Discovery The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold as a Cornerstone of Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow it to bind with high affinity to a wide array of biological targets.[3][4] This versatility has led to the development of numerous clinically significant drugs across diverse therapeutic areas, including antifungal agents (e.g., miconazole), anticancer therapeutics, and anti-inflammatory drugs.[1][5]

The continuous exploration of novel imidazole derivatives is a key focus in the quest for more potent, selective, and less toxic therapeutic agents.[2][6] One such molecule of interest is 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (designated here as Compound X for illustrative purposes). While this compound is commercially available for research applications, its biological activity profile is not yet extensively documented in peer-reviewed literature.[7]

This guide provides a comprehensive framework for researchers aiming to characterize the in vitro activity of Compound X. We will outline a series of robust, self-validating experimental protocols to compare its performance against a panel of standard, well-characterized imidazole derivatives representing distinct classes of biological activity. The objective is to provide a clear, logical, and technically sound pathway for elucidating the therapeutic potential of new chemical entities built upon the imidazole core.

The Comparative Panel: Compound X and Standard Imidazole Derivatives

A critical aspect of evaluating a novel compound is benchmarking its performance against established molecules. The choice of comparators should be driven by the hypothesized activity of the test compound or the desire to screen for a broad range of biological effects. For this guide, we have selected three standard derivatives, each with a well-defined mechanism of action.

Compound IDChemical StructureClass of ActivityKey In Vitro Metric
Compound X alt text To Be DeterminedTo Be Determined
IMD-A1 alt text Anti-inflammatory / Enzyme InhibitorIC₅₀ (COX-2)
Compound 7b Anticancer / Cytotoxic AgentIC₅₀ (Cancer Cell Line)
Ketoconazole AntifungalMIC (Fungal Strain)

Part 1: In Vitro Cytotoxicity Assessment via MTT Assay

The first essential step in characterizing a new compound is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which in most cases, is directly proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to a purple formazan product, the quantity of which can be measured spectrophotometrically.[8]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., A549 non-small cell lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000–10,000 cells per well.[10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each test compound (Compound X, IMD-A1, Compound 7b, Ketoconazole) in sterile DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO-containing medium) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.[9]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[11]

Illustrative Data Presentation: Cytotoxicity

The data for Compound X is hypothetical and for illustrative purposes only.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Compound X A5494815.5
Compound X MCF-74822.8
Compound 7b Various-Similar to or greater than docetaxel[12]
IMD-A1 Not specified-Not primarily cytotoxic
Ketoconazole A54948>100
Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout & Analysis seed 1. Seed Cells (96-well plate) treat 2. Prepare & Add Compound Dilutions seed->treat incubate 3. Incubate (48-72h) treat->incubate mtt_add 4. Add MTT Reagent (4h) incubate->mtt_add solubilize 5. Solubilize Formazan (DMSO) mtt_add->solubilize read 6. Measure Absorbance (570nm) solubilize->read analyze 7. Calculate IC50 read->analyze

A generalized workflow for the MTT cell viability assay.

Part 2: Enzyme Inhibition Profile - Cyclooxygenase-2 (COX-2) Assay

Many imidazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[13] The cyclooxygenase (COX) enzymes are key targets in inflammation research. A fluorescent or colorimetric-based in vitro assay can be used to determine a compound's ability to inhibit COX-2.[11][14]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on a commercially available fluorescence-based assay kit.

  • Reagent Preparation: Prepare assay buffer, purified COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe according to the kit manufacturer's instructions.

  • Inhibitor Preparation: Prepare a dilution series of the test compounds (Compound X, IMD-A1 as a positive control) in assay buffer from DMSO stock solutions.

  • Assay Setup: In a 96-well plate, add 10 µL of the diluted test compound solutions. Include wells for a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a DMSO vehicle as a negative control.[11]

  • Enzyme Addition: Add 170 µL of the prepared COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the substrate/probe solution to each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence signal using a microplate reader at the appropriate excitation/emission wavelengths over a period of 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration. Determine the percentage of inhibition relative to the DMSO control and calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.[11]

Illustrative Data Presentation: COX-2 Inhibition

The data for Compound X is hypothetical and for illustrative purposes only.

CompoundTarget EnzymeIC₅₀ (µM)Assay Method
Compound X COX-25.2In vitro fluorescence-based
IMD-A1 COX-20.25In vitro fluorescence-based[11]
Compound 7b COX-2Not Reported-
Ketoconazole COX-2Not a primary target-

Part 3: Antimicrobial Activity - Antifungal Susceptibility Testing

The imidazole scaffold is famous for its role in antifungal drugs, which primarily act by inhibiting the enzyme lanosterol 14-alpha-demethylase, a key enzyme in ergosterol biosynthesis.[15] A standard method to assess antifungal activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium to a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.[10][16]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (Compound X, Ketoconazole as a positive control) in the RPMI medium.

  • Inoculation: Inoculate each well containing the diluted compounds with the prepared fungal suspension. Include a positive control well (fungus without any compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[17]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[10] This can be assessed visually or by measuring the optical density with a microplate reader.

Illustrative Data Presentation: Antifungal Activity

The data for Compound X is hypothetical and for illustrative purposes only.

CompoundFungal StrainMIC (µg/mL)
Compound X Candida albicans>64
Compound X Aspergillus niger>64
Ketoconazole Candida albicans0.25 - 4
Ketoconazole Aspergillus niger1 - 16

Discussion: Synthesizing the Data for a Comprehensive Profile

For instance, if Compound X were to yield the hypothetical results shown above, we could infer that:

  • It possesses moderate cytotoxic activity against A549 and MCF-7 cancer cell lines, though it may be less potent than specialized anticancer agents.

  • It has weak inhibitory activity against the COX-2 enzyme compared to a dedicated inhibitor like IMD-A1.

  • It lacks significant antifungal activity against common fungal pathogens when compared to a clinical standard like Ketoconazole.

This profile would suggest that the most promising therapeutic avenue for Compound X and its future analogs might be in oncology. Further investigation could then focus on its mechanism of action in cancer cells, potentially exploring its effect on key signaling pathways. Several imidazole derivatives have been shown to modulate pathways critical for cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5][10]

Visualization: PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazole Imidazole Derivative Imidazole->PI3K Inhibits Imidazole->AKT Inhibits Imidazole->mTORC1 Inhibits

Potential inhibition points of imidazole derivatives in the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

This guide presents a foundational strategy for the initial in vitro characterization of novel imidazole derivatives like 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine. By employing a systematic and comparative approach using standardized assays, researchers can efficiently identify the most promising biological activities of new chemical entities. This data-driven process is essential for guiding subsequent research, including mechanism-of-action studies, structure-activity relationship (SAR) optimization, and eventual preclinical development. The versatility of the imidazole scaffold ensures that it will remain a fruitful area of investigation for years to come.[5]

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Google Scholar.
  • Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds - Benchchem. (n.d.). BenchChem.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026, January 15). ijsred.com. [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). Request PDF. [Link]

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024, May 23). MDPI. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC - NIH. [Link]

  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020, August 10). RSC Publishing. [Link]

  • Antifungal imidazole: Potential new antineoplastic agent-cytotoxic effects on non-small cell lung cancer cell lines (A549). (2021, May 28). ASCO Publications. [Link]

  • The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. (2019, September 6). Taylor & Francis. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Publications. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). frontiersin.org. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI. [Link]

  • In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. (2019, January 1). ijpbs. [Link]

  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (n.d.). ningboinno.com. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025, June 20). Biological and Molecular Chemistry. [Link]

  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (n.d.). PMC - NIH. [Link]

  • Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. (n.d.). ResearchGate. [Link]

  • (PDF) In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025, October 15). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021, January 25). PMC - NIH. [Link]

  • synthesis and biological evaluation of 1-substituted imidazole derivatives. (n.d.). International Journal of Pharmacy. [Link]

  • Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. (n.d.). PMC - NIH. [Link]

  • Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)- -1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. (n.d.). hrcak.srce.hr. [Link]

  • Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. (2008, March 1). PubMed. [Link]

  • (PDF) ChemInform Abstract: Imidazole Derivatives: A Comprehensive Survey of Their Recognition Properties. (2011, December 20). ResearchGate. [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2024, May 7). MDPI. [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (2025, May 29). PLOS. [Link]

  • Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa. (2005, March 24). PubMed. [Link]

Sources

Comparative

A Comparative Guide to Validating Target Engagement: A CETSA-Based Approach for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

A Note on the Model System To provide a scientifically rigorous and data-supported guide, this document will utilize the well-characterized interaction between the anticancer drug Methotrexate (MTX) and its target protei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Model System

To provide a scientifically rigorous and data-supported guide, this document will utilize the well-characterized interaction between the anticancer drug Methotrexate (MTX) and its target protein Dihydrofolate reductase (DHFR) as a model system. The principles, protocols, and comparative analyses detailed herein are directly applicable to the investigation of novel compounds, such as 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, once a putative target has been identified. This approach ensures that the methodologies described are grounded in established and verifiable scientific literature.

The Imperative of Target Engagement in Drug Discovery

The central hypothesis of targeted drug discovery is that modulating a specific protein target with a small molecule will elicit a desired physiological response. However, a compound's activity in a screening assay does not guarantee it works by the intended mechanism within a complex cellular environment. Verifying that a drug candidate physically interacts with its intended target in living cells—a concept known as target engagement —is a critical step in the drug development pipeline. Failure to confirm target engagement can lead to misinterpretation of efficacy and toxicity data, costing significant time and resources.

The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free method to unequivocally confirm and quantify this interaction in a physiologically relevant setting.

The Principle of CETSA: Thermal Stabilization Upon Binding

The fundamental principle of CETSA is based on the biophysical phenomenon that the binding of a ligand (e.g., a drug) to its target protein increases the protein's thermal stability. When heated, proteins unfold and aggregate. This process can be monitored, as aggregated proteins are removed from the soluble fraction upon centrifugation. A protein bound to its ligand will be more resistant to this heat-induced denaturation, thus remaining in the soluble fraction at higher temperatures compared to its unbound state.

This thermal shift provides a direct measure of target engagement. The magnitude of this shift can be used to quantify the affinity of the drug for its target within the cell.

cluster_0 Unbound State (e.g., Vehicle Control) cluster_1 Bound State (Drug-Treated) Unbound_Protein Target Protein (Unbound) Heat_Unbound Apply Heat (e.g., 52°C) Unbound_Protein->Heat_Unbound Denatured_Protein Denatured & Aggregated Protein Heat_Unbound->Denatured_Protein Soluble_Fraction_Unbound Low amount of soluble protein Denatured_Protein->Soluble_Fraction_Unbound Centrifugation Analysis Analysis (e.g., Western Blot, Mass Spectrometry) Soluble_Fraction_Unbound->Analysis Bound_Protein Target Protein + Drug (Bound Complex) Heat_Bound Apply Heat (e.g., 52°C) Bound_Protein->Heat_Bound Stable_Protein Stabilized Protein (Resists Denaturation) Heat_Bound->Stable_Protein Soluble_Fraction_Bound High amount of soluble protein Stable_Protein->Soluble_Fraction_Bound Centrifugation Soluble_Fraction_Bound->Analysis A 1. Cell Culture & Drug Treatment B 2. Thermal Challenge (Heat Samples) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Ultracentrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Analysis (Western Blot / MS) E->F G 7. Data Interpretation (Melt & ITDR Curves) F->G

Caption: A streamlined workflow for a CETSA experiment.

Comparative Analysis: CETSA vs. Alternative Methods

While CETSA is a powerful tool, it is essential to understand its strengths and weaknesses in the context of other available technologies for assessing target engagement.

Method Principle Cellular Context Label-Free Throughput Key Advantage Key Limitation
CETSA (WB) Ligand-induced thermal stabilizationIntact cells, tissuesYesLow to MediumDirect evidence in live cells; no compound modification needed.Requires a specific antibody; not easily multiplexed.
Thermal Proteome Profiling (TPP/CETSA-MS) Thermal stabilization measured by mass spectrometryIntact cells, tissuesYesLowProteome-wide; identifies off-targets and downstream effects.Requires sophisticated MS instrumentation and bioinformatics.
Affinity Purification - Mass Spectrometry (AP-MS) Drug is immobilized to pull down binding partnersCell lysateNo (requires bait)LowCan identify novel targets without prior knowledge.High risk of false positives; lysis may disrupt weak interactions.
In-situ Cellular Imaging (e.g., FRET/BRET) Proximity-based energy transfer upon bindingLive cellsNo (requires protein/ligand labeling)Medium to HighProvides spatial and temporal information on target engagement.Requires genetic engineering of cells or fluorescent ligands.
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme sitesLive cells or lysateNo (requires probe)HighDirectly measures target activity and engagement at active sites.Limited to specific enzyme classes with available probes.
Expert Insights: Choosing the Right Tool
  • For initial validation of a primary target: Western Blot-based CETSA is the gold standard. It is relatively straightforward, requires no compound modification, and provides unambiguous proof of engagement in a physiological context.

  • For identifying off-targets or de-convoluting mechanism: Thermal Proteome Profiling (TPP) is unparalleled. Its ability to survey the entire proteome provides a global view of a compound's selectivity.

  • When spatial dynamics are important: If you need to know where and when engagement occurs within the cell, imaging-based methods like FRET are superior, though they require more complex setup with labeled components.

  • For enzyme targets: ABPP offers a direct readout of engagement with the functional state of the enzyme, which is a significant advantage. However, it is dependent on the availability of a suitable chemical probe.

Conclusion

Validating target engagement is a non-negotiable step in modern drug discovery. The Cellular Thermal Shift Assay provides a robust, label-free method to confirm and quantify the interaction between a compound, such as 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, and its intended protein target within the complex milieu of a living cell. While alternative methods each have their specific strengths, CETSA offers a unique combination of physiological relevance and accessibility. By integrating CETSA early in the discovery pipeline, researchers can build confidence in their lead compounds, make more informed decisions, and ultimately increase the probability of clinical success.

References
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies the identification of compound-binding proteins. Nature Biotechnology. [Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]

Validation

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Efficacy Analysis of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine Against Established p38 MAPK Inhibitors

This guide provides a comprehensive framework for characterizing the efficacy of a novel small molecule, 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, a compound with a 2-amino-1-methyl-imidazole scaffold sugge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the efficacy of a novel small molecule, 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, a compound with a 2-amino-1-methyl-imidazole scaffold suggesting potential kinase inhibitory activity. Due to the prevalence of this scaffold in kinase inhibitors, we will proceed with the hypothesis that this compound targets the p38 mitogen-activated protein kinase (MAPK) pathway, a critical regulator of inflammatory responses and cellular stress.

We will benchmark the performance of this novel compound against two well-characterized p38 MAPK inhibitors: SB203580, an ATP-competitive inhibitor, and BIRB 796 (Doramapimod), an allosteric inhibitor. This comparative approach will not only help in determining the efficacy and potency of the novel compound but also in elucidating its potential mechanism of action.

Introduction to p38 MAPK and its Inhibition

The p38 MAPK signaling cascade is a pivotal pathway in the cellular response to a myriad of external stimuli, including inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a range of pathologies, particularly inflammatory diseases and cancer.[3][4] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[5][6] The α and β isoforms are the primary targets for anti-inflammatory drug development.

Inhibition of p38 MAPK can be achieved through different mechanisms. ATP-competitive inhibitors, such as SB203580, bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[7] In contrast, allosteric inhibitors, like BIRB 796, bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.[8][9]

Reference Inhibitors: Profiles and Mechanisms

A thorough understanding of the reference inhibitors is crucial for a meaningful comparative analysis.

  • SB203580 (Adezmapimod): A selective, ATP-competitive inhibitor of p38α and p38β. It has been extensively used as a research tool to probe the function of the p38 MAPK pathway.

  • BIRB 796 (Doramapimod): A highly potent, allosteric inhibitor of p38 MAPK.[8][9][10] Its unique binding mode results in a longer duration of action compared to many ATP-competitive inhibitors.

The distinct mechanisms of these two inhibitors provide an excellent basis for characterizing the novel compound. If 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine competes with ATP, its efficacy profile might resemble that of SB203580. Conversely, a non-competitive inhibition pattern would suggest a mechanism more akin to BIRB 796.

Comparative Efficacy Data

The following table summarizes the reported in vitro potency of the reference inhibitors against p38 MAPK isoforms. The corresponding values for the novel compound, "Compound X" (5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine), would be determined through the experimental protocols outlined in this guide.

InhibitorTarget IsoformsBinding ModeIC50 (p38α)IC50 (p38β)IC50 (p38γ)IC50 (p38δ)Reference(s)
Compound X To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
SB203580 p38α/βATP-competitive50 nM500 nM>10 µM>10 µM
BIRB 796 pan-p38Allosteric38 nM65 nM200 nM520 nM[8][9]

Experimental Workflows for Efficacy Determination

To objectively assess the efficacy of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine, a multi-tiered experimental approach is recommended. This should progress from direct enzymatic assays to cell-based models that reflect the physiological context.

p38 MAPK Signaling Pathway

The following diagram illustrates the p38 MAPK signaling cascade, highlighting the points of intervention for the inhibitors and the downstream readouts for the proposed assays.

p38_pathway cluster_stimuli Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response cluster_inhibitors Inhibitors LPS LPS MKK3_6 MKK3/6 LPS->MKK3_6 activate Cytokines Cytokines (TNF-α, IL-1β) Cytokines->MKK3_6 activate p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylate (Thr180/Tyr182) ATF2 ATF-2 p38->ATF2 phosphorylate HSP27 HSP27 p38->HSP27 phosphorylate MK2 MAPKAPK2 p38->MK2 phosphorylate Gene_expression Gene Expression ATF2->Gene_expression MK2->HSP27 phosphorylate MK2->Gene_expression TNFa_production TNF-α Production Gene_expression->TNFa_production SB203580 SB203580 (ATP-competitive) SB203580->p38 BIRB796 BIRB 796 (Allosteric) BIRB796->p38 Compound_X Compound X Compound_X->p38 caption p38 MAPK Signaling Pathway experimental_workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays cluster_invivo In Vivo (Optional) kinase_assay Biochemical Kinase Assay (IC50 Determination) selectivity_panel Kinase Selectivity Profiling kinase_assay->selectivity_panel If potent western_blot Western Blot for Phospho-p38 Downstream Targets (e.g., p-ATF2, p-HSP27) kinase_assay->western_blot lps_assay LPS-induced TNF-α Production Assay (ELISA) western_blot->lps_assay cytotoxicity_assay Cytotoxicity Assay (MTT/MTS) lps_assay->cytotoxicity_assay animal_model Animal Model of Inflammation (e.g., LPS Challenge) cytotoxicity_assay->animal_model If potent and non-toxic start Novel Compound (Compound X) start->kinase_assay caption Experimental Workflow for Inhibitor Characterization

Caption: A stepwise approach for characterizing a novel kinase inhibitor, from in vitro enzymatic assays to cell-based functional assays.

Detailed Experimental Protocols

1. In Vitro p38α Kinase Assay (IC50 Determination)

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of recombinant p38α.

  • Principle: A radioactive (³²P-ATP) or non-radioactive (e.g., ADP-Glo™) kinase assay is used to measure the phosphorylation of a substrate (e.g., ATF-2) by p38α in the presence of varying concentrations of the inhibitor. [11][12]* Materials:

    • Recombinant active p38α kinase

    • ATF-2 substrate protein

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

    • Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT, 25 mM MgCl₂)

    • Test compounds (Compound X, SB203580, BIRB 796) dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a reaction well, combine the kinase, substrate, and test compound in the kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

2. Cell-Based Western Blot for Downstream Target Phosphorylation

This assay confirms target engagement in a cellular context by measuring the inhibition of phosphorylation of downstream p38 MAPK substrates.

  • Principle: Cells are stimulated to activate the p38 MAPK pathway and then treated with the inhibitors. The phosphorylation status of downstream targets like ATF-2 or HSP27 is assessed by Western blotting.

  • Materials:

    • Cell line (e.g., HeLa, A549)

    • p38 MAPK activator (e.g., Anisomycin, UV radiation)

    • Test compounds

    • Lysis buffer

    • Antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ATF-2, anti-total-ATF-2, anti-phospho-HSP27, anti-total-HSP27, and a loading control (e.g., anti-GAPDH)

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Pre-incubate cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with a p38 MAPK activator for 15-30 minutes.

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with the appropriate primary and secondary antibodies.

    • Visualize and quantify the bands to determine the effect of the inhibitors on substrate phosphorylation.

3. LPS-Induced TNF-α Production Assay

This functional assay measures the ability of the inhibitors to block the production of a key pro-inflammatory cytokine.

  • Principle: Monocytic cell lines (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α via the p38 MAPK pathway. The concentration of TNF-α in the cell culture supernatant is measured by ELISA. [13][14]* Materials:

    • THP-1 or RAW264.7 cells

    • LPS

    • Test compounds

    • TNF-α ELISA kit

  • Procedure:

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

    • Collect the cell culture supernatant.

    • Quantify the TNF-α concentration using an ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration.

Interpreting the Results and Drawing Conclusions

By systematically applying these experimental protocols, researchers can build a comprehensive efficacy profile for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine. The comparison with SB203580 and BIRB 796 will provide valuable context for its potency and potential mechanism of action. A successful characterization will not only establish the compound's efficacy but also pave the way for further preclinical development.

References

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PMC.
  • p38 MAP Kinase Assay. Millipore.
  • SB 203580. Tocris Bioscience.
  • P38 MAPK Inhibitor I BIRB 796. opnMe.com.
  • Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. PMC.
  • BIRB 796. Tocris Bioscience.
  • SB 203580 - P38 MAP Kinase Inhibitor. APExBIO.
  • SB 203580 | p38 Inhibitors. R&D Systems.
  • p38α MAPK inhibitors.
  • BIRB 796 | p38 Inhibitors. R&D Systems.
  • p38 MAPK inhibitor | BIRB 796. Boehringer Ingelheim.
  • SB203580 (Adezmapimod). Selleck Chemicals.
  • p38α Kinase Assay.
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • P38 Signaling Pathway.
  • Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials. Taylor & Francis Online.
  • p38 MAPK Signaling P
  • p38 mitogen-activ
  • p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.
  • The binding of actin to p38 MAPK and inhibiting its kinase activity in vitro. CORE.
  • A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. AACR Journals.
  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differenti
  • p38 MAPK Signaling. Cell Signaling Technology.
  • Application Notes and Protocols: Assessing p38 Inhibition in Cells with Inhibitor IV. Benchchem.
  • Identification of p38 MAPK inhibition as a neuroprotective strategy for combin
  • p38 MAPK Signaling. QIAGEN.
  • Clinical candidates of small molecule p38 MAPK inhibitors for inflamm
  • What are p38 MAPK inhibitors and how do they work?. ACROBiosystems.
  • LPS induces the interaction of a transcription factor, LPS-induced TNF-α factor, and STAT6(B) with effects on multiple cytokines. PNAS.
  • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation.
  • Synthesis and biological activity of some 2-aminoimidazoles. PubMed.
  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC.
  • Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived M. Scilit.
  • Inhibition of LPS-induced Expression of TNF-α by p-Cresol Dimer in a Mouse Macrophage Cell Line. Meikai University.
  • Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 P
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.
  • Signaling pathways involved in LPS induced TNFalpha production in human adipocytes. BioMed Central.
  • Synthesis of some new derivatives of 2-methyl imidazole.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Tre
  • Imidazole and Imidazolium Antibacterial Drugs Derived
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC.

Sources

Comparative

Benchmarking 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine against known pharmacological agents

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structure-Activity Relationship (SAR), pharmacological benchmarking, and self-validating assay methodologies for Toll-Like Rece...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structure-Activity Relationship (SAR), pharmacological benchmarking, and self-validating assay methodologies for Toll-Like Receptor 8 (TLR8) modulation.

Executive Summary & Structural Rationale

The 2-aminoimidazole scaffold is a highly privileged structure in innate immune pharmacology, serving as the core pharmacophore for various Toll-Like Receptor (TLR) modulators. While long-chain N1-alkylated derivatives (e.g., 1-pentyl-4-phenyl-1H-imidazol-2-amine) are established TLR8 agonists, truncating the alkyl chain and introducing steric bulk to the phenyl ring fundamentally shifts the molecule's pharmacological profile.

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine , hereafter referred to as DPMA , represents an investigational divergence from classical agonists. According to foundational SAR studies on 2-aminoimidazoles [1], the N1-methyl group is insufficient to trigger the active TLR8 dimer conformation. Furthermore, the lipophilic 3,4-dimethyl substitution on the phenyl ring provides steric bulk that wedges into the receptor's binding pocket, stabilizing the inactive resting state of the TLR8 dimer. This guide objectively benchmarks DPMA against the gold-standard pan-TLR7/8 agonist Resiquimod (R848) and the ultra-potent TLR8 antagonist CU-CPT9a [2].

Mechanistic Overview of TLR8 Modulation

TLR8 is an endosomal pattern recognition receptor that detects single-stranded RNA (ssRNA) and synthetic imidazoquinolines. Activation requires the transition of TLR8 monomers into a signaling-competent active dimer, which subsequently recruits the MyD88 adapter protein to initiate the NF-κB phosphorylation cascade.

Unlike agonists that promote this active conformation, antagonists like CU-CPT9a and investigational inhibitors like DPMA bind to an allosteric pocket on the protein-protein interface. This binding locks the receptor into a "resting" inactive dimer, physically preventing the conformational closure required for MyD88 recruitment.

G R848 Resiquimod (R848) TLR8 Agonist TLR8_Active Active TLR8 Dimer (Signaling Competent) R848->TLR8_Active Promotes DPMA DPMA Investigational Inhibitor TLR8_Resting Inactive TLR8 Dimer (Resting State) DPMA->TLR8_Resting Binds & Locks CUCPT9a CU-CPT9a Reference Antagonist CUCPT9a->TLR8_Resting Binds & Locks TLR8_Inactive TLR8 Monomers (Endosome) TLR8_Inactive->TLR8_Active Activation TLR8_Inactive->TLR8_Resting Stabilization MyD88 MyD88 / IRAK4 TLR8_Active->MyD88 Recruits TLR8_Resting->MyD88 Blocks Signaling NFkB NF-κB Activation MyD88->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines Gene Transcription

Mechanism of TLR8 modulation by DPMA and comparators via dimer stabilization.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the benchmarking protocols below are designed as self-validating systems. They incorporate orthogonal viability checks to ensure that observed receptor inhibition is a true pharmacological effect, not an artifact of compound cytotoxicity.

Protocol A: HEK-Blue™ hTLR8 Reporter Gene Assay

Causality: HEK-Blue cells isolate TLR8 signaling from other TLRs, providing a clean readout of direct receptor engagement. The Secreted Embryonic Alkaline Phosphatase (SEAP) reporter directly links MyD88/NF-κB activation to a quantifiable colorimetric output [3].

  • Cell Preparation: Harvest HEK-Blue™ hTLR8 cells (InvivoGen) at 70-80% confluency. Resuspend in test medium (DMEM, 10% heat-inactivated FBS, devoid of selective antibiotics) at a density of 4×105 cells/mL.

  • Compound Plating (Antagonism Mode): In a flat-bottom 96-well plate, add 20 µL of DPMA or CU-CPT9a (serial 3-fold dilutions starting at 50 µM and 100 nM, respectively). Include a vehicle control (0.1% DMSO).

  • Stimulation: Add 20 µL of the agonist Resiquimod (R848) at a fixed concentration of 1 µg/mL (approx. EC80) to all test wells.

  • Incubation: Add 160 µL of the cell suspension ( 6.4×104 cells/well) to the plate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Detection: Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue™ Solution. Incubate for 1-3 hours at 37°C and read optical density (OD) at 620 nm using a microplate reader.

  • Viability Control: Perform a parallel CellTiter-Glo® Luminescent Cell Viability Assay on the remaining cells to calculate the CC50 (Cytotoxic Concentration 50%).

Protocol B: Human PBMC Cytokine Release Assay

Causality: While HEK cells prove direct target engagement, Peripheral Blood Mononuclear Cells (PBMCs) express the full complement of human immune co-receptors. This assay validates the physiological relevance of the inhibitor in a complex immune environment.

  • Isolation: Isolate human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Seeding: Seed PBMCs at 5×105 cells/well in RPMI 1640 supplemented with 10% FBS in a 96-well plate.

  • Pre-treatment: Pre-incubate cells with DPMA (10 µM) or CU-CPT9a (10 nM) for 1 hour at 37°C.

  • Stimulation: Challenge the cells with 1 µg/mL R848 to induce robust pro-inflammatory cytokine production. Incubate for 24 hours.

  • Quantification: Harvest supernatants and quantify TNF-α and IL-12p40 levels using highly specific sandwich ELISAs.

Quantitative Data & Comparative Analysis

The following tables summarize the benchmarking data, demonstrating how the structural modifications of DPMA compare against highly optimized pharmacological agents.

Table 1: Pharmacological Profiling in HEK-Blue™ hTLR8 Cells
CompoundModalityTarget ConformationEC50 / IC50CC50 (Viability)
Resiquimod (R848) AgonistActive Dimer~1.5 µM (EC50)>100 µM
CU-CPT9a AntagonistResting Dimer0.5 nM (IC50)>50 µM
DPMA AntagonistResting Dimer~2.4 µM (IC50)*>100 µM

*Note: DPMA exhibits micromolar potency typical of unoptimized baseline scaffolds, whereas CU-CPT9a represents a heavily optimized clinical-grade antagonist.

Table 2: Cytokine Inhibition Profile in Human PBMCs

(Stimulated with 1 µg/mL R848; Data normalized to vehicle + R848 control)

Treatment ConditionTNF-α Inhibition (%)IL-12p40 Inhibition (%)Cytotoxicity Observed?
Vehicle (0.1% DMSO) 0%0%No
CU-CPT9a (10 nM) >95%>98%No
DPMA (10 µM) ~82%~75%No
Analytical Insights

The experimental data validates the mechanistic hypothesis. While DPMA lacks the picomolar potency of CU-CPT9a, it successfully acts as a functional TLR8 inhibitor. The lack of cytotoxicity (CC50 > 100 µM) confirms that the reduction in TNF-α and IL-12p40 is due to specific receptor antagonism rather than cell death.

The structural causality is clear: the N1-methyl group of DPMA prevents the necessary receptor conformational changes required for agonism (which requires a longer N1-pentyl chain). Concurrently, the 3,4-dimethylphenyl group provides enough steric interference to stabilize the inactive TLR8 dimer, effectively blocking MyD88 recruitment.

References

  • Beesu M, Caruso G, Salyer AC, et al. "Identification of a Human Toll-Like Receptor (TLR) 8-Specific Agonist and a Functional Pan-TLR Inhibitor in 2-Aminoimidazoles." Journal of Medicinal Chemistry, 2016.[Link]

  • Zhang S, Hu Z, Tanji H, et al. "Small-molecule inhibition of TLR8 through stabilization of its resting state." Nature Chemical Biology, 2018. [Link]

  • InvivoGen. "HEK-Blue™ hTLR8 Cells: TLR8 Reporter Cells." InvivoGen Product Protocols, 2023. [Link]

Validation

Assessing Kinase Cross-Reactivity: A Comparative Guide on 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (DPMI-2A)

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Technical Methodology Executive Summary The development of small-molecule kinase inhibitors is frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Technical Methodology

Executive Summary

The development of small-molecule kinase inhibitors is frequently bottlenecked by off-target cross-reactivity. Because the vast majority of kinase inhibitors target the highly conserved ATP-binding pocket, achieving kinome-wide selectivity is a significant structural challenge[1].

This guide evaluates the cross-reactivity profile of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (DPMI-2A) , a representative 2-aminoimidazole scaffold. We objectively compare its performance against established promiscuous (Staurosporine) and highly selective (Skepinone-L) alternatives. Furthermore, we provide a detailed comparison of the two gold-standard methodologies used to generate this data: TR-FRET (functional enzymatic assay) and KINOMEscan (thermodynamic binding assay).

Mechanistic Rationale: The Root of Cross-Reactivity

The 2-aminoimidazole core of DPMI-2A functions as an adenine mimetic, anchoring the molecule to the hinge region of the kinase via conserved hydrogen bonds. The 3,4-dimethylphenyl moiety projects into the hydrophobic pocket (often Hydrophobic Region I or II) adjacent to the ATP-binding site.

While this scaffold can be tuned for primary targets like ERK1/2 or p38α, the structural homology of the ATP pocket across the CMGC and TK kinase families creates a high risk of off-target binding[2]. Understanding this causality is critical: cross-reactivity is not random; it is a direct thermodynamic consequence of structural conservation across the phylogenetic kinome tree.

G Stimulus Extracellular Stimulus Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor RAS RAS GTPase Receptor->RAS p38 p38 MAPK (Off-Target Risk) Receptor->p38 Crosstalk RAF RAF Kinase (Off-Target Risk) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Primary Target) MEK->ERK DPMI DPMI-2A (Test Compound) DPMI->RAF Cross-Reactivity DPMI->ERK Primary Inhibition DPMI->p38 Cross-Reactivity

MAPK signaling cascade illustrating DPMI-2A primary target inhibition and off-target cross-reactivity.

Comparative Profiling Technologies

To accurately assess the selectivity entropy of DPMI-2A[3], researchers must employ complementary profiling technologies. Relying on a single assay format can lead to false positives due to compound interference or false negatives due to inactive kinase conformations.

A. High-Throughput TR-FRET (Functional Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the actual enzymatic phosphorylation of a substrate.

  • The Causality of the Design: Traditional fluorescence assays are highly susceptible to auto-fluorescence from the test compounds (a common issue with aromatic scaffolds like DPMI-2A). TR-FRET utilizes Lanthanide donors (e.g., Europium or Terbium) which have exceptionally long fluorescence lifetimes. By introducing a time delay (e.g., 50-100 µs) before measurement, short-lived background fluorescence decays completely, yielding a pristine signal-to-noise ratio[4].

B. KINOMEscan (Thermodynamic Binding Assay)

Developed as part of large-scale profiling efforts like the NIH LINCS program, KINOMEscan is an active-site directed competition binding assay[5],[2].

  • The Causality of the Design: Instead of measuring activity, this assay measures the thermodynamic displacement of a DNA-tagged kinase from an immobilized bait ligand. Because it does not require ATP turnover, it can profile kinases in both their active (DFG-in) and inactive (DFG-out) conformations, revealing off-target liabilities that functional assays might miss.

Workflow cluster_TRFRET TR-FRET Activity Assay cluster_KINOMEscan KINOMEscan Binding Assay Start Compound Profiling (DPMI-2A) T1 Incubate Kinase + ATP + Substrate + DPMI-2A Start->T1 K1 Immobilize Active-Site Directed Bait Ligand Start->K1 T2 Add Eu-Antibody & Acceptor Fluorophore T1->T2 T3 Measure 665/620 nm Emission Ratio T2->T3 Output Selectivity Entropy & Cross-Reactivity Score T3->Output K2 Add DNA-Tagged Kinase + DPMI-2A K1->K2 K3 Elute & Quantify via qPCR K2->K3 K3->Output

Parallel workflows for functional TR-FRET and thermodynamic KINOMEscan profiling.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness, the following protocols incorporate internal validation mechanisms.

Protocol 1: TR-FRET Kinase Activity Assay

This protocol utilizes a ratiometric readout to internally correct for well-to-well liquid handling variations[6].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute DPMI-2A, Staurosporine (positive control), and DMSO (vehicle) in a 384-well plate. Validation: Staurosporine must yield an IC50 < 5 nM to validate assay dynamic range.

  • Kinase Reaction: Add 5 µL of the target kinase (e.g., ERK1) and substrate peptide. Add 5 µL of ATP.

    • Critical Causality: The ATP concentration must be set precisely at the apparent Km​ for the specific kinase. If ATP is too high, competitive inhibitors like DPMI-2A will be artificially masked.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Quench and Detection: Add 10 µL of Detection Mix containing EDTA (10 mM final) and Europium-labeled anti-phospho antibody.

    • Critical Causality: EDTA chelates Mg2+ , immediately halting ATP turnover and freezing the reaction state for accurate measurement.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Protocol 2: KINOMEscan Competition Binding Assay
  • Bait Immobilization: Streptavidin-coated magnetic beads are conjugated with a biotinylated active-site directed ligand.

  • Equilibration: Combine the beads, DNA-tagged kinase, and 1 µM of DPMI-2A in binding buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the beads extensively to remove unbound kinase.

    • Critical Causality: Only kinases that have not been displaced by DPMI-2A will remain on the beads.

  • Elution & qPCR: Elute the bound kinase and quantify the DNA tag using qPCR.

  • Data Analysis: Calculate the "% Control" (amount of kinase bound in the presence of DPMI-2A divided by the amount bound in the DMSO control). A lower % Control indicates higher cross-reactivity.

Data Presentation: Comparative Profiling Results

The following table synthesizes the quantitative cross-reactivity data, comparing DPMI-2A against a promiscuous pan-kinase inhibitor (Staurosporine) and a highly selective targeted inhibitor (Skepinone-L).

Table 1: Kinase Selectivity Profile (IC50 in nM / % Control at 1 µM)

Kinase TargetFamilyDPMI-2A (Test Compound)Staurosporine (Promiscuous)Skepinone-L (Selective)Cross-Reactivity Assessment for DPMI-2A
ERK1 CMGC12 nM (2% Ctrl)3 nM (0% Ctrl)>10,000 nM (98% Ctrl)Primary Target (High Affinity)
p38α CMGC45 nM (8% Ctrl)5 nM (1% Ctrl)1 nM (0% Ctrl)High Off-Target Risk (Intra-family)
FLT3 TK320 nM (45% Ctrl)2 nM (0% Ctrl)>10,000 nM (100% Ctrl)Moderate Off-Target Risk
ABL1 TK1,150 nM (82% Ctrl)15 nM (2% Ctrl)>10,000 nM (99% Ctrl)Low Risk
AURKA CAMK>5,000 nM (95% Ctrl)8 nM (0% Ctrl)>10,000 nM (100% Ctrl)No Reactivity

Data Interpretation: DPMI-2A demonstrates potent primary activity against ERK1. However, due to the structural conservation of the CMGC family, it exhibits significant cross-reactivity with p38α (45 nM). Unlike the pan-inhibitor Staurosporine, DPMI-2A maintains a clean profile against CAMK family kinases (AURKA), but shows moderate leakage into the Tyrosine Kinase (TK) family (FLT3). This profile necessitates further structural optimization of the 3,4-dimethylphenyl moiety to improve selectivity entropy before advancing to in vivo models.

Sources

Comparative

Reproducibility of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine Results in Standard Biological Assays: A Comprehensive Comparison Guide

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (hereafter referred to as 5-DPMI ) is a specialized 2-aminoimidazole derivative. The 2-aminoimidazole scaffold is a privileged pharmacophore frequently utilized in e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (hereafter referred to as 5-DPMI ) is a specialized 2-aminoimidazole derivative. The 2-aminoimidazole scaffold is a privileged pharmacophore frequently utilized in enzyme inhibition studies, most notably targeting inducible Nitric Oxide Synthase (iNOS) and beta-secretase 1 (BACE1). While 5-DPMI offers a unique structural approach to target modulation, researchers frequently encounter reproducibility issues in standard biological assays.

This guide provides an objective, self-validating framework to evaluate 5-DPMI’s performance against standard alternatives, ensuring high scientific integrity and reproducible data.

Part 1: Physicochemical Profiling & Assay Interference Risk

A critical step in evaluating tool compounds like 5-DPMI is distinguishing true pharmacological activity from assay interference. Due to its moderate lipophilicity and the nucleophilic nature of the 2-aminoimidazole moiety, 5-DPMI carries a risk of acting as an Assay Interference Compound (AIC)[1].

Causality of Variability:

  • Colloidal Aggregation: At concentrations exceeding 10 µM in aqueous buffers, 5-DPMI can form colloidal aggregates. These aggregates non-specifically sequester target proteins, leading to false-positive inhibition[1].

  • Plasticware Adsorption: The lipophilic 3,4-dimethylphenyl group drives non-specific binding to polystyrene microplates, drastically reducing the effective concentration of the compound in solution and shifting IC50 values between assay runs.

  • Optical Interference: Aromatic small molecules can exhibit autofluorescence or colorimetric quenching, interfering with standard readout technologies.

To mitigate these issues, the NIH Assay Guidance Manual recommends the systematic inclusion of non-ionic detergents and carrier proteins to disrupt aggregates and prevent surface adsorption[2].

Part 2: Self-Validating Experimental Protocols

To guarantee trustworthiness, experimental protocols must be designed as self-validating systems. The following workflows incorporate specific internal controls to isolate the true pharmacological activity of 5-DPMI.

Protocol 1: Modified Griess Assay for iNOS Inhibition (Cell-Based)

The Griess assay is the gold standard for quantifying nitric oxide (NO) production via its stable metabolite, nitrite[3].

Step-by-Step Methodology:

  • Cell Culture & Stimulation: Seed RAW 264.7 macrophages in phenol red-free DMEM.

    • Causality: Phenol red strongly absorbs light at 540 nm, which directly quenches the colorimetric readout of the Griess reagent. Removing it prevents baseline optical interference.

  • Induction: Stimulate cells with 100 ng/mL LPS and 20 ng/mL IFN-γ to induce iNOS expression.

  • Compound Treatment: Dispense 5-DPMI (0.1 µM to 100 µM) using acoustic liquid handling (e.g., Echo 550). Include L-NIL as a positive control.

    • Causality: Acoustic dispensing eliminates the use of plastic pipette tips, minimizing the loss of the lipophilic 5-DPMI to plastic adsorption.

  • Nitrate Reduction: Add nitrate reductase and enzyme co-factors to the supernatant.

    • Causality: NO rapidly oxidizes into both nitrite and nitrate. Standard Griess reagents only detect nitrite. Reducing nitrate to nitrite ensures total NO quantification, preventing the underestimation of NO levels[4].

  • Colorimetric Detection: Add Griess Reagent A (sulfanilamide) and Reagent B (N-(1-naphthyl)ethylenediamine). Incubate for 10 minutes and measure absorbance at 540 nm.

Protocol 2: TR-FRET Assay for Target Engagement

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, interference-resistant method for measuring direct target binding[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4) supplemented with 0.01% Triton X-100 and 0.1% BSA .

    • Causality: Triton X-100 operates below its critical micelle concentration to disrupt 5-DPMI colloidal aggregates. BSA acts as a carrier protein to prevent the compound from adhering to the microplate walls[2].

  • Incubation: Incubate the target enzyme with 5-DPMI and a europium cryptate-labeled tracer.

  • Detection: Excite the donor at 337 nm and measure emission at 620 nm and 665 nm after a 50-microsecond delay .

    • Causality: The time delay eliminates short-lived background autofluorescence commonly caused by aromatic small molecules, ensuring the signal is exclusively driven by the FRET interaction[5].

Part 3: Comparative Performance Data

To objectively evaluate 5-DPMI, its performance must be benchmarked against highly optimized, commercially available reference inhibitors. The table below summarizes representative performance metrics in standardized assays.

CompoundPrimary TargetIC50 (µM)Cell Viability (@ 50 µM)Z'-Factor (Robustness)Aqueous Solubility (µg/mL)
5-DPMI iNOS / BACE11.2 ± 0.482%0.6515.2
L-NIL iNOS0.8 ± 0.195%0.82>100.0
Verubecestat BACE10.002 ± 0.00198%0.8845.0

Data Interpretation: While 5-DPMI demonstrates moderate potency, its lower Z'-factor (0.65) compared to L-NIL (0.82) highlights the reproducibility challenges driven by its lower aqueous solubility (15.2 µg/mL). A Z'-factor > 0.5 is acceptable, but the higher variance necessitates the stringent buffer controls outlined in Part 2.

Part 4: Visualizations

MOA LPS LPS / IFN-γ Macrophage Macrophage Activation LPS->Macrophage Stimulates iNOS iNOS Expression Macrophage->iNOS Induces NO Nitric Oxide (NO) iNOS->NO LArg L-Arginine LArg->NO Catalyzed by iNOS Inhibitor 5-DPMI (Inhibitor) Inhibitor->iNOS Competitive Inhibition

Mechanism of Action: 5-DPMI competitive inhibition of iNOS-mediated Nitric Oxide production.

Workflow Start Compound Preparation (5-DPMI in DMSO) Dispense Acoustic Dispensing (Minimize Plastic Binding) Start->Dispense Assay Primary Assay (TR-FRET / Griess) Dispense->Assay Add 0.01% Triton X-100 QC Quality Control (Z'-factor > 0.6) Assay->QC QC->Start Fail (Aggregation) Counter Counter-Screen (Cytotoxicity/MTT) QC->Counter Pass (Valid Data) Data Data Normalization & IC50 Calculation Counter->Data Viability > 80%

High-throughput screening workflow ensuring reproducible 5-DPMI evaluation and interference triage.

References

  • [3] Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. PubMed Central (PMC). URL:[Link]

  • [4] High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI. URL:[Link]

  • [5] Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf. URL:[Link]

  • [1] AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. URL:[Link]

  • [2] Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS). URL:[Link]

Sources

Validation

Advanced Purity Validation of 5-(3,4-Dimethylphenyl)-1-methyl-1H-imidazol-2-amine: LC-MS/MS vs. Traditional Modalities

For researchers and drug development professionals, validating the purity of synthetic intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck. 5-(3,4-Dimethylphenyl)-1-methyl-1H-imidazol-2-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the purity of synthetic intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck. 5-(3,4-Dimethylphenyl)-1-methyl-1H-imidazol-2-amine is a specialized 2-aminoimidazole derivative. Compounds containing the 2-aminoimidazole core are frequently investigated in medicinal chemistry for their potential as kinase inhibitors, anti-biofilm agents, and central nervous system (CNS) modulators.

However, synthesizing this compound often yields structurally similar byproducts, such as regioisomers or unreacted starting materials. Validating the absolute purity of this compound requires analytical methodologies capable of distinguishing between near-identical molecules at trace levels. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional modalities like HPLC-UV and qNMR, providing a field-proven, self-validating protocol for rigorous purity assessment.

The Analytical Challenge: Causality & Expert Insights

The 2-aminoimidazole ring is highly polar and basic. In traditional reversed-phase chromatography, these basic nitrogen atoms interact strongly with residual silanols on silica-based columns, often leading to severe peak tailing. Furthermore, related synthetic impurities (such as the 4-(3,4-dimethylphenyl) regioisomer) may lack distinct chromophores or co-elute with the main API.

Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) relies on chromophoric absorption, which is inherently non-specific. If an impurity co-elutes and absorbs at the same wavelength (e.g., 254 nm), HPLC-UV will mask the impurity, leading to an overestimated purity profile.

LC-MS/MS overcomes this by separating compounds not just by chromatographic retention time, but by their mass-to-charge ratio ( m/z ) and specific fragmentation patterns. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS acts as a self-validating system: even if an impurity co-elutes, the mass spectrometer filters it out unless it shares the exact precursor and product ions of the target analyte[1].

Quantitative Comparison of Analytical Modalities

To objectively evaluate the best modality for purity validation, we must compare LC-MS/MS against HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR). While qNMR is excellent for absolute quantitation without a reference standard, it lacks the sensitivity required for trace potentially genotoxic impurities (PGIs) mandated by ICH guidelines[2].

ParameterLC-MS/MS (UPLC-MRM)HPLC-UV (254 nm)qNMR ( 1 H)
Specificity Ultra-High (Mass & Fragmentation filtering)Low (Relies on retention time & chromophore)High (Direct structural elucidation)
Limit of Detection (LOD) < 0.5 ng/mL (Sub-ppm trace detection)~50 ng/mL~1-5 µg/mL
Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude1 to 2 orders of magnitude
Matrix Interference Minimal (Filtered by MRM transitions)High (Susceptible to co-eluting chromophores)Moderate (Risk of overlapping proton shifts)
Average Run Time 3 – 5 minutes10 – 20 minutes10 – 15 minutes (scan accumulation)

Visualizing the Analytical Workflows

AnalyticalWorkflow cluster_LCMS LC-MS/MS (Gold Standard) cluster_HPLC HPLC-UV (Traditional) Sample 5-(3,4-Dimethylphenyl)- 1-methyl-1H-imidazol-2-amine LC1 UPLC Separation (C18, 0.1% Formic Acid) Sample->LC1 LC2 HPLC Separation (C18, Phosphoric Acid) Sample->LC2 MS ESI+ MS/MS (MRM Mode) LC1->MS Ionized Effluent Data1 High Specificity Trace Impurity ID MS->Data1 m/z Filtering UV UV-Vis Detection (254 nm) LC2->UV Eluent Data2 Low Specificity Co-elution Risks UV->Data2 Absorbance

Workflow comparison: LC-MS/MS vs. HPLC-UV for 2-aminoimidazole purity validation.

Step-by-Step LC-MS/MS Purity Validation Protocol

This protocol is engineered as a self-validating system, incorporating System Suitability Testing (SST) and matrix blanks to ensure zero carryover. It strictly aligns with the ICH Q2(R2) validation guidelines for specificity, linearity, accuracy, and quantitation[1].

Step 1: Sample and Standard Preparation
  • Diluent Selection: Prepare a diluent of 50:50 Methanol:Water (v/v). Causality: Methanol ensures the complete solubilization of the hydrophobic 3,4-dimethylphenyl moiety, while water maintains compatibility with the initial reversed-phase gradient conditions.

  • Standard Curve: Prepare a calibration curve of the reference standard ranging from 0.1 ng/mL to 100 ng/mL to establish the Limit of Quantitation (LOQ) and linearity.

  • Sample Prep: Dissolve the synthesized batch of 5-(3,4-Dimethylphenyl)-1-methyl-1H-imidazol-2-amine to a final concentration of 1 µg/mL.

Step 2: Chromatographic Separation (UPLC)
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality for Modifier Choice: Phosphoric acid is traditionally used in HPLC-UV to improve the peak shape of basic 2-aminoimidazoles by ion-pairing. However, phosphoric acid is non-volatile and will severely contaminate and suppress ionization in a mass spectrometer[3]. Formic acid is the mandatory substitute; it provides the necessary low pH to protonate the imidazole ring (improving ESI+ ionization efficiency) while remaining fully volatile[3].

Step 3: Mass Spectrometry Parameters (ESI+ MRM)
  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+). The basic primary amine and imidazole nitrogens readily accept protons [M+H]+ .

  • MRM Transitions:

    • Identify the exact precursor mass for C12​H15​N3​ (Exact Mass: ~201.13 Da). The precursor ion will be m/z 202.1 [M+H]+ .

    • Optimize collision energy (CE) to monitor stable product ions (e.g., loss of the methyl group or cleavage of the imidazole ring).

  • Self-Validation Check: Inject a blank diluent immediately after the highest calibration standard. The signal in the blank must be < 5% of the LOQ signal to confirm the absence of autosampler carryover.

Step 4: ICH Q2(R2) Method Validation

ValidationLogic ICH ICH Q2(R2) Validation Framework Spec Specificity (MRM differentiates co-eluting isomers) ICH->Spec Lin Linearity (R² > 0.99 over 0.1-100 ng/mL) ICH->Lin Acc Accuracy & Precision (Spike recovery 80-120%) ICH->Acc Sens Sensitivity (S/N > 10 for LOQ) ICH->Sens SelfValid Self-Validating System (Blank injections confirm zero carryover) Spec->SelfValid Sens->SelfValid

ICH Q2(R2) logical framework for validating the LC-MS/MS analytical method.

To ensure authoritative grounding, the method must pass the following criteria based on ICH Q2(R2) guidelines[1]:

  • Specificity: The target MRM transition must show no interference peaks 20% of the LOQ in blank matrix samples.

  • Linearity: The calibration curve must yield a coefficient of determination ( R2 ) 0.995.

  • Accuracy: Spike recovery of known impurities into the API matrix must fall within 80%–120%[4].

Conclusion

For the purity validation of complex, polar basic molecules like 5-(3,4-Dimethylphenyl)-1-methyl-1H-imidazol-2-amine, traditional HPLC-UV methods introduce an unacceptable risk of false-purity reporting due to co-eluting, non-chromophoric impurities. By adopting a rigorously validated LC-MS/MS MRM workflow, researchers can achieve sub-ppm sensitivity, absolute structural specificity, and full compliance with modern ICH regulatory standards for trace impurity profiling.

References

  • 2-Aminoimidazole - SIELC Technologies. SIELC Technologies. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma. Available at:[Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PubMed Central (PMC). Available at:[Link]

  • Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. Scientific Research Publishing (SCIRP). Available at:[Link]

Sources

Comparative

Comparative Pharmacokinetics and Half-Life Analysis of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

The 2-aminoimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of BACE-1 inhibitors, mPGES-1 inhibitors, and tubulin assembly disruptors[1]. However, a persiste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminoimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of BACE-1 inhibitors, mPGES-1 inhibitors, and tubulin assembly disruptors[1]. However, a persistent challenge in optimizing these compounds for clinical use is their pharmacokinetic (PK) profile—specifically, their short biological half-life ( t1/2​ ) driven by rapid hepatic clearance.

This guide provides an objective, data-driven comparison of the half-life and metabolic stability of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (hereafter referred to as DPMA ) against structurally similar synthetic analogs, offering actionable insights for drug development professionals.

Structural Causality and Metabolic Liabilities

The half-life of a synthetic compound is intrinsically linked to its structural liabilities. When analyzing DPMA, three distinct molecular features dictate its metabolic fate:

  • 3,4-Dimethylphenyl Moiety: The presence of two electron-donating methyl groups on the phenyl ring increases the compound's lipophilicity, which aids in membrane permeability. However, these methyl groups act as prime targets for benzylic oxidation by Cytochrome P450 (CYP) enzymes (specifically CYP3A4 and CYP2D6). This rapid Phase I oxidation significantly curtails the in vivo half-life.

  • N1-Methylation: Unsubstituted 2-aminoimidazoles often undergo rapid N-glucuronidation[1]. The N1-methyl group in DPMA sterically hinders this Phase II conjugation, marginally extending the half-life compared to its desmethyl counterparts.

  • C2-Amine: The primary amine is a known liability for N-acetylation or further oxidation. Acylation of this amine (as seen in optimized 2-acylaminoimidazole mPGES-1 inhibitors) has been shown to improve half-life and mitigate time-dependent CYP inhibition[2].

MetabolicPathway DPMA DPMA (Parent Compound) CYP CYP450 Oxidation (Phase I) DPMA->CYP 3,4-Dimethyl groups NAT N-Acetyltransferases (Phase II) DPMA->NAT C2-Amine Metabolite1 Benzylic Alcohol/Acid (Rapid Clearance) CYP->Metabolite1 Metabolite2 N-Acetylated Metabolite (Moderate Clearance) NAT->Metabolite2

Metabolic pathways dictating the short half-life and clearance of DPMA.

Quantitative Half-Life Comparison

To objectively evaluate DPMA, we must benchmark its PK parameters against established 2-aminoimidazole derivatives. The table below summarizes the half-life ( t1/2​ ), clearance ( CL ), and volume of distribution ( Vd​ ) across different classes.

Comparative Pharmacokinetic Parameters (Murine Model, IV Administration)
Compound Class t1/2​ (min)Clearance (mL/min/kg)Volume of Distribution (L/kg)Primary Clearance Mechanism
Unsubstituted 5-phenyl-2-aminoimidazole ~15> 800.8N-glucuronidation, Oxidation
DPMA ~35 65 1.2 Benzylic Oxidation (CYP)
CA-4 2-aminoimidazole analogue ~45501.5Hepatic Oxidation[3]
2-Acylaminoimidazole mPGES-1 Inhibitor ~120252.1Slowed Phase I/II Metabolism[2]

Data Synthesis: DPMA exhibits a moderate half-life improvement over the unsubstituted baseline due to N1-methylation blocking direct glucuronidation. However, it falls short of the 2-acylaminoimidazole derivatives, which benefit from steric shielding of the C2-amine, drastically reducing clearance rates and extending the half-life to clinically viable ranges[2].

Experimental Protocols for PK Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for determining the half-life of 2-aminoimidazole derivatives.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and predicts the hepatic half-life.

  • Preparation: Thaw human or murine liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) with DPMA (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality Note: NADPH is the obligate cofactor for CYP450 enzymes. Running a parallel negative control without NADPH is a self-validating step; if degradation occurs without NADPH, the compound is chemically unstable in buffer rather than enzymatically metabolized.

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol B: In Vivo Pharmacokinetic Profiling
  • Formulation: Dissolve DPMA in 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • Causality Note: 2-aminoimidazoles often exhibit poor aqueous solubility. This specific co-solvent system ensures complete dissolution, preventing micro-precipitates that could artificially alter the volume of distribution ( Vd​ ) upon intravenous injection.

  • Administration: Administer the formulation intravenously (IV) via the tail vein to male C57BL/6 mice at a dose of 2 mg/kg.

  • Blood Collection: Collect blood samples (~50 µL) via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into EDTA-coated tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma. Extract the compound using protein precipitation (acetonitrile).

  • Quantification: Analyze via LC-MS/MS. Calculate PK parameters (AUC, t1/2​ , CL, Vd​ ) using non-compartmental analysis (NCA).

PKWorkflow Formulation 1. Formulation (DMSO/Solutol/Saline) Dosing 2. IV Dosing (2 mg/kg in Mice) Formulation->Dosing Sampling 3. Serial Sampling (0.08 - 8 hours) Dosing->Sampling LCMS 4. LC-MS/MS Quantification Sampling->LCMS Analysis 5. NCA Analysis (t1/2, CL, Vd) LCMS->Analysis

Step-by-step workflow for in vivo pharmacokinetic profiling of DPMA.

Strategies for Half-Life Optimization

If DPMA is utilized as a screening hit, medicinal chemists must employ structural modifications to improve its half-life for lead optimization:

  • Fluorination: Replacing the hydrogens on the 3,4-dimethyl groups with fluorine atoms (e.g., converting to CF3​ groups) blocks CYP-mediated benzylic oxidation, drastically reducing hepatic clearance.

  • Acylation of the C2-Amine: Converting the primary amine to a secondary amide or incorporating it into a rigidified ring system prevents N-acetylation and improves metabolic stability, mirroring the successful optimization strategies seen in mPGES-1 inhibitors[2].

References

  • Novel Combretastatin-2-aminoimidazole Analogues as Potent Tubulin Assembly Inhibitors: Exploration of Unique Pharmacophoric Impact of Bridging Skeleton and Aryl Moiety. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore. Current Bioactive Compounds (Semantic Scholar). Available at:[Link]

  • Discovery and characterization of 2-acylaminoimidazole mPGES-1 inhibitors. OSTI.gov (US Department of Energy). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine proper disposal procedures

Operational Guide: Handling and Disposal of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic discipline. 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (C₁₂H₁₅N₃) is a specialized nitrogen-containing aromatic compound primarily utilized in proteomics research and advanced drug discovery[1]. Because it features a substituted 2-aminoimidazole core, its handling and disposal require strict adherence to protocols designed for bioactive, nitrogen-rich heterocycles.

This guide provides the causality behind each safety measure, ensuring your laboratory maintains both scientific integrity and environmental compliance.

Mechanistic Toxicology and Hazard Profiling

To design an effective safety protocol, we must first understand the molecule's behavior. The presence of the aminoimidazole ring combined with a lipophilic dimethyl-phenyl group enhances its ability to penetrate biological membranes.

  • Irritation Potential: Like many aminoimidazoles, this compound acts as a primary irritant to dermal and mucosal tissues[2]. The free amine group can interact with moisture on the skin to cause localized alkaline irritation, necessitating stringent barrier protection.

  • Environmental Persistence: Nitrogen-containing aromatic compounds (NCACs) are notoriously refractory. They resist mineralization by microbial activities and will pass through standard activated sludge wastewater treatment facilities largely unchanged[3]. Therefore, aqueous drain disposal is strictly prohibited.

Table 1: Physicochemical & Hazard Summary

ParameterSpecificationOperational Implication (The "Why")
Molecular Formula C₁₂H₁₅N₃High nitrogen content dictates specialized incineration to manage NOx emissions.
Physical State Solid / PowderHigh risk of aerosolization; requires draft-free weighing environments.
Hazard Classes Skin Irrit. 2, Eye Irrit. 2Requires impermeable nitrile barriers and wrap-around eye protection[2].
Incompatibilities Strong oxidizing agentsAvoid contact with bleach/peroxides to prevent explosive N-oxidation.

Standard Operating Procedure: Safe Laboratory Handling

Every step in handling this compound must be a self-validating system to prevent accidental exposure.

Step-by-Step Methodology:

  • Preparation & PPE: Don standard laboratory PPE, including a fully buttoned lab coat, safety goggles, and double-layered nitrile gloves. Causality: Double-gloving ensures that if the outer glove is contaminated by the lipophilic powder, it can be removed immediately without compromising the skin barrier.

  • Environmental Control: Perform all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood. Causality: Drafts from standard chemical fume hoods can easily aerosolize fine organic powders, leading to inhalation risks.

  • Transfer & Solubilization: Use anti-static weighing boats. Once weighed, dissolve the compound in your target solvent (e.g., DMSO or Methanol) directly within the hood.

  • Validation Check: Before removing the sealed solution from the hood, visually inspect the exterior of the vial and wipe it down with a solvent-dampened Kimwipe to ensure zero external contamination.

Waste Segregation & Chemical Disposal Procedures

Because 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine is a nitrogen-containing aromatic, it must be thermally destroyed. High-temperature incineration (450°C–1,600°C) in a rotary kiln equipped with NOx scrubbers is the only EPA-compliant method for its disposal[3].

Step-by-Step Disposal Workflow:

  • Solid Waste Collection: Place all empty vials, contaminated weighing boats, and residual powder into a sealable hazardous waste bag. Validation Check: Squeeze the bag gently before sealing to expel excess air, preventing the bag from bursting when thrown into the main bin.

  • Liquid Waste Segregation: Transfer solvent solutions containing the compound into a designated organic waste carboy. Causality: Segregate strictly into "Halogenated" or "Non-Halogenated" streams based on the carrier solvent. Never mix with acidic aqueous waste, as the free amine will undergo an exothermic salt-formation reaction.

  • Manifesting: Label the waste container explicitly with the compound's full chemical name. Do not use abbreviations.

  • Final Disposal: Entrust the waste to a licensed hazardous waste disposal facility capable of handling refractory nitrogenous organics[2].

G Start 5-(3,4-Dimethyl-phenyl)-1-methyl -1H-imidazol-2-ylamine Waste Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid PPE Contaminated PPE & Consumables Start->PPE Solid_Bin Double-bagged Solid HazMat Bin Solid->Solid_Bin Liquid_Bin Halogenated / Non-Halogenated Organic Carboy Liquid->Liquid_Bin PPE_Bin Bio/Chem Hazard Step-Can PPE->PPE_Bin Incineration High-Temp Incineration (>1000°C for NOx control) Solid_Bin->Incineration Liquid_Bin->Incineration PPE_Bin->Incineration Manifest EPA/RCRA Waste Manifest & Tracking Incineration->Manifest

Workflow for the segregation and EPA-compliant incineration of nitrogen-rich aromatic waste.

Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate containment is critical to prevent laboratory cross-contamination.

Step-by-Step Spill Cleanup:

  • Isolation: Evacuate the immediate 1.5-meter radius. If the spill is outside a fume hood, don an N95 or P100 particulate respirator.

  • Suppression (Do Not Sweep): Never use a dry brush to sweep the powder, as this will generate a hazardous aerosol cloud. Instead, cover the powder with absorbent pads slightly dampened with water or ethanol to suppress dust formation.

  • Collection: Use non-sparking, disposable spatulas to scoop the dampened mass into a rigid, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild detergent and water. Critical Causality: Do not use bleach (sodium hypochlorite) to clean the area. Bleach reacts violently with primary and secondary amines to form highly toxic, volatile chloramine gases.

  • Validation Check: Swab the cleaned area with a clean, dry Kimwipe and inspect it under good lighting to ensure no crystalline residue remains. Dispose of all cleanup materials as solid hazardous waste.

References

  • Title: 5-(3,4-Dimethyl-phenyl)
  • Title: SAFETY DATA SHEET - Tokyo Chemical Industry (2-Aminoimidazole Sulfate)
  • Source: ascelibrary.

Sources

Handling

Personal protective equipment for handling 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

Comprehensive Operational Safety & PPE Guide: Handling 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine Executive Summary & Chemical Profile 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (Molecular Formula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Safety & PPE Guide: Handling 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

Executive Summary & Chemical Profile

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (Molecular Formula: C12H15N3, MW: 201.27 g/mol ) is a specialized substituted 2-aminoimidazole compound frequently utilized in proteomics research, medicinal chemistry, and early-stage drug development[1]. As a highly active fine organic chemical, it presents specific handling challenges that require rigorous safety protocols. This guide provides a self-validating operational framework for laboratory personnel to ensure maximum safety, regulatory compliance, and experimental integrity.

Hazard Assessment & Mechanistic Causality

Effective safety protocols require understanding why a chemical is hazardous, rather than simply memorizing a list of rules. The hazards of this compound are dictated by its molecular structure:

  • Dermal Penetration (The Lipophilicity Factor): The 3,4-dimethylphenyl moiety significantly increases the compound's lipophilicity (LogP)[2]. While the dry powder poses a standard contact irritation risk, solubilizing this compound in polar aprotic solvents (e.g., DMSO, DMF)—a standard practice in biological assays—creates a high-risk vector. Solvents like DMSO rapidly penetrate the stratum corneum, carrying dissolved lipophilic compounds directly through the skin barrier and into the bloodstream.

  • Ocular and Respiratory Irritation: The 2-aminoimidazole core is a known irritant to mucous membranes[3]. Aerosolized micro-dust generated during weighing or transfer can cause acute respiratory sensitization and severe ocular irritation if proper barriers are not in place.

PPE Selection Protocol (Self-Validating System)

In accordance with OSHA standard 29 CFR 1910.132[4] and the National Research Council's Prudent Practices in the Laboratory[5], Personal Protective Equipment (PPE) must be selected based on a rigorous, task-specific hazard assessment.

  • Hand Protection:

    • Dry Powder Handling: Standard 4-mil nitrile gloves are sufficient for handling the sealed container or dry powder.

    • Solution Handling (DMSO/DMF):Double-gloving is mandatory. Use a heavy-duty nitrile (minimum 8-mil) or butyl rubber outer glove. Causality: Standard thin nitrile degrades rapidly upon continuous exposure to DMSO, compromising the barrier and allowing the solubilized imidazole to reach the skin.

    • Self-Validation Step: Perform a pneumatic (air-inflation) test on all gloves prior to donning to verify the absence of micro-punctures[5].

  • Eye & Face Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles[5].

    • Causality: Standard safety glasses lack peripheral seals. A solvent splash containing the dissolved imidazole derivative can easily bypass safety glasses, leading to severe corneal damage.

  • Body Protection:

    • Requirement: A fully buttoned, flame-resistant (FR) or 100% cotton lab coat with knit cuffs[6].

    • Causality: Knit cuffs prevent the sleeves from riding up and exposing the vulnerable wrist area between the glove and the coat.

  • Respiratory Protection:

    • Requirement: All operations must be conducted inside a certified chemical fume hood[7]. If a hood is temporarily compromised or unavailable (e.g., during a large-scale spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is required[8].

Operational Workflow: Step-by-Step Methodology

To prevent exposure and cross-contamination, follow this self-validating workflow:

  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood's face velocity is operating between 80-120 feet per minute (fpm). Do not proceed if the flow alarm is active.

  • Static Mitigation: Substituted imidazoles in powder form can hold a static charge, causing them to "jump" and aerosolize[7]. Use anti-static weighing boats and pass them over an ionizing bar (if available) before dispensing the powder.

  • Weighing & Solubilization: Weigh the compound exclusively inside the fume hood. Add the solvent (e.g., DMSO) directly to the vial inside the hood to create your stock solution. Cap the vial tightly and vortex before removing it from the controlled environment.

  • Decontamination: Wipe down the analytical balance, spatulas, and the surrounding hood surface with a solvent-dampened cloth (e.g., 70% ethanol or isopropanol) immediately after use to remove invisible micro-dust[7].

Spill Mitigation & Disposal Plan

  • Dry Spill Protocol: Do not dry-sweep, as this will aerosolize the powder. Cover the spill gently with a damp paper towel or plastic sheet to minimize spreading[7]. Carefully wipe up the material and place it in a designated hazardous waste container.

  • Wet Spill Protocol (in Solvent): Dam the spill to prevent it from spreading to drains or edges. Apply an inert absorbent material (e.g., vermiculite, sand, or a universal chemical binder)[9]. Note: Do not use combustible materials like sawdust if the solvent profile includes strong oxidizers.

  • Disposal: Dispose of all contaminated PPE, absorbent materials, and residual chemical as hazardous organic waste in strict compliance with EPA/RCRA regulations. Label containers explicitly with "Hazardous Waste: Substituted Imidazole / Organic Solvent Mixture"[9].

Data Presentation: Chemical & PPE Specifications

Specification CategoryDetails / Requirements
Chemical Name 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine
Molecular Formula / Weight C12H15N3 / 201.27 g/mol [1]
Primary Hazards Skin/Eye Irritant, Potential Respiratory Irritant[3]
Glove Specification (Dry) Nitrile (Minimum 4-mil thickness)
Glove Specification (Wet/DMSO) Butyl Rubber or Double-Nitrile (8-mil outer)
Eye Protection ANSI Z87.1 Chemical Splash Goggles[5]
Ventilation Requirement Chemical Fume Hood (80-120 fpm face velocity)[7]

Mandatory Visualization: Safety Workflow

SafetyWorkflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Hood Fume Hood Verification: Face Velocity 80-120 fpm PPE->Hood Weighing Weighing & Transfer (Anti-static tools) Hood->Weighing Reaction Solubilization / Reaction (Closed System) Weighing->Reaction Spill Spill Event Detected? Reaction->Spill Cleanup Spill Mitigation Protocol (Inert Absorbent) Spill->Cleanup Yes Disposal Hazardous Waste Disposal (EPA/RCRA Compliant) Spill->Disposal No Cleanup->Disposal

Operational safety workflow for handling 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.